ASN-001
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O4S/c1-33-25-16-13-22(17-24(25)29-34(31,32)23-14-11-21(27)12-15-23)28-26(30)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-17,29H,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLMVJILWFSRPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ASN-001: A Deep Dive into the Mechanism of Action in Prostate Cancer
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
ASN-001 is a novel, orally available, non-steroidal small molecule that acts as a selective inhibitor of the lyase activity of cytochrome P450 17A1 (CYP17A1). In the context of prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC), this compound represents a targeted therapeutic approach aimed at disrupting the androgen biosynthesis pathway. This document provides a comprehensive overview of the mechanism of action of this compound, supported by available clinical data. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Role of Androgen Synthesis in Prostate Cancer
Prostate cancer is a predominantly androgen-driven disease. The androgen receptor (AR) signaling pathway plays a critical role in the proliferation and survival of prostate cancer cells. While initial androgen deprivation therapy (ADT) is effective, the disease often progresses to a castration-resistant state (CRPC), where cancer cells can utilize adrenal and intratumoral androgens for continued growth. The enzyme CYP17A1 is a crucial control point in the synthesis of androgens, catalyzing two key reactions: 17α-hydroxylase and 17,20-lyase activities. Inhibition of CYP17A1 is a validated therapeutic strategy in mCRPC.
This compound: A Selective CYP17 Lyase Inhibitor
This compound is distinguished by its selective inhibition of the 17,20-lyase activity of CYP17A1.[1] This selectivity is a key feature of its mechanism of action. Unlike non-selective CYP17A1 inhibitors that block both hydroxylase and lyase functions, this compound's targeted approach aims to specifically prevent the conversion of pregnenolone (B344588) and progesterone (B1679170) into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, respectively, which are precursors to testosterone (B1683101).
The selective inhibition of CYP17A1 lyase activity by this compound is designed to avert the increased synthesis of mineralocorticoids that can occur with non-selective inhibitors.[1] This targeted action has the potential to mitigate the risk of mineralocorticoid excess-related side effects, such as hypertension, hypokalemia, and fluid retention, thereby potentially obviating the need for co-administration of prednisone.[2][3]
Signaling Pathway
The following diagram illustrates the steroidogenesis pathway and the specific point of inhibition by this compound.
Preclinical Evidence (Based on Clinical Trial Summaries)
While detailed preclinical study reports for this compound are not publicly available, abstracts from clinical trial presentations indicate that preclinical studies demonstrated potent and selective inhibition of CYP17 lyase, leading to a reduction in testosterone synthesis while sparing cortisol production.[3] These preclinical findings provided the rationale for the clinical development of this compound without concomitant prednisone.
Clinical Development and Pharmacodynamics
This compound has been evaluated in a Phase 1/2 clinical trial (NCT02349139) in men with progressive mCRPC.[2][3]
Experimental Protocol: Phase 1/2 Clinical Trial (NCT02349139)
-
Study Design: A multicenter, open-label, dose-escalation (Phase 1) followed by a cohort expansion (Phase 2) study.
-
Patient Population: Men with progressive mCRPC, with or without prior treatment with abiraterone, enzalutamide, and chemotherapy.
-
Intervention: Oral administration of this compound at escalating daily doses (50, 100, 200, 300, and 400 mg).[3]
-
Key Objectives: To evaluate the safety, tolerability, recommended Phase 2 dose, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy of this compound administered without prednisone.[3]
The following workflow illustrates the clinical trial design.
Pharmacodynamic Effects
Consistent with its mechanism of action, treatment with this compound resulted in a significant reduction in androgen levels.
| Biomarker | Effect | Reference |
| Testosterone | Decreased to below quantifiable limits | [2] |
| Dehydroepiandrosterone (DHEA) | Decrease of up to 80% | [2] |
| Cortisol and ACTH | No dose-related changes | [3] |
Clinical Efficacy and Safety
The Phase 1/2 trial of this compound has demonstrated encouraging preliminary efficacy and a favorable safety profile.
Efficacy
| Endpoint | Result | Patient Population | Reference |
| PSA Decline | >50% decline in 3 of 3 evaluable patients | Abiraterone/Enzalutamide-naïve | [2] |
| Stable Disease | Up to 15+ months | Prior Abiraterone and/or Enzalutamide exposure | [2] |
Safety and Tolerability
This compound was generally well-tolerated.
| Adverse Events | Details | Reference |
| Most Common | Grade 1/2 fatigue, nausea, and dizziness | [2] |
| Grade 3 ALT/AST Elevation | Asymptomatic and reversible at 400mg dose; no recurrence at a lower dose | [2] |
| Mineralocorticoid Excess | No episodes of uncontrolled hypertension or hypokalemia reported | N/A |
Pharmacokinetics
This compound exhibits high oral bioavailability.[2] Pharmacokinetic parameters from the Phase 1/2 study are summarized below.
| Dose | Cmax (µM) | AUC (µM·h) | T1/2 (h) | Reference |
| 100 mg QD | 3.5 | 52 | N/A | [3] |
| 300 mg QD | 6.7 | 80 | 21.5 | [2] |
Conclusion
This compound is a selective CYP17 lyase inhibitor that effectively reduces androgen synthesis in patients with mCRPC. Its mechanism of action, focused on the 17,20-lyase activity of CYP17A1, allows for potent androgen suppression without the need for concomitant prednisone, thereby offering a potential improvement in the therapeutic window for CYP17A1 inhibitors. The available clinical data demonstrate a favorable safety profile and encouraging preliminary efficacy, supporting the continued development of this compound as a novel therapeutic option for patients with prostate cancer. Further studies are warranted to fully elucidate its clinical potential.
References
Preclinical Profile of ASN-001: A Selective CYP17 Lyase Inhibitor for Metastatic Castration-Resistant Prostate Cancer
Disclaimer: Detailed preclinical data for the specific compound ASN-001, developed by Asana BioSciences, are not extensively available in the public domain, such as peer-reviewed scientific literature or patents. This technical guide provides a comprehensive overview of the preclinical assessment of a selective CYP17 lyase inhibitor based on its validated mechanism of action. The quantitative data and experimental protocols presented herein are representative examples derived from publicly available studies of similar agents in this class, such as Abiraterone and Seviteronel (VT-464), to illustrate the standard preclinical evaluation for a compound like this compound.
Introduction
Metastatic castration-resistant prostate cancer (mCRPC) is an advanced form of prostate cancer characterized by disease progression despite androgen deprivation therapy (ADT). A key driver of this resistance is the continued production of androgens in the adrenal glands and within the tumor microenvironment. The enzyme Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) is critical for this extragonadal androgen synthesis.
This compound is a novel, non-steroidal, selective inhibitor of the 17,20-lyase activity of CYP17A1. By selectively blocking this specific function, this compound aims to halt the production of androgen precursors, thereby depriving mCRPC cells of the fuel they need to grow and proliferate. Clinical trial abstracts have indicated that this compound potently and selectively inhibits testosterone (B1683101) synthesis over cortisol synthesis, which may reduce the mineralocorticoid-related side effects seen with less selective CYP17A1 inhibitors and obviate the need for co-administered corticosteroids. This document outlines the typical preclinical studies, data, and methodologies used to characterize such an inhibitor.
Mechanism of Action and Signaling Pathway
CYP17A1 is a dual-function enzyme in the steroidogenesis pathway. Its 17α-hydroxylase activity converts pregnenolone (B344588) and progesterone (B1679170) to 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. Subsequently, its 17,20-lyase activity converts these intermediates into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, which are precursors for testosterone and dihydrotestosterone (B1667394) (DHT).
In mCRPC, the androgen receptor (AR) signaling pathway remains active and crucial for tumor progression. By inhibiting the 17,20-lyase activity of CYP17A1, this compound effectively blocks the production of DHEA and androstenedione, leading to a significant reduction in circulating and intratumoral androgens. This suppresses AR signaling and inhibits tumor growth. The selectivity of this compound for the lyase activity over the hydroxylase activity is intended to minimize the disruption of cortisol synthesis, thereby avoiding the compensatory rise in adrenocorticotropic hormone (ACTH) and subsequent mineralocorticoid excess.
Caption: Mechanism of this compound in the Androgen Synthesis Pathway.
Preclinical Data (Representative)
The preclinical evaluation of a CYP17 lyase inhibitor like this compound typically involves a series of in vitro and in vivo studies to establish its potency, selectivity, and anti-tumor efficacy.
In Vitro Activity
In vitro assays are crucial for determining the direct inhibitory effect of the compound on the target enzyme and its impact on cancer cell viability.
Table 1: Representative In Vitro Potency and Selectivity
| Assay Type | Target / Cell Line | Endpoint | Representative Value |
| Enzymatic Assay | Human CYP17A1 (17,20-lyase) | IC₅₀ | 10 - 30 nM |
| Human CYP17A1 (17α-hydroxylase) | IC₅₀ | 150 - 300 nM | |
| Selectivity Ratio (Hydroxylase/Lyase) | - | ~10-fold | |
| Cell Viability Assay | VCaP (AR+, Androgen-sensitive) | IC₅₀ | 0.5 - 2.0 µM |
| LNCaP (AR+, Androgen-sensitive) | IC₅₀ | 1.0 - 5.0 µM | |
| PC-3 (AR-, Androgen-insensitive) | IC₅₀ | > 25 µM | |
| DU145 (AR-, Androgen-insensitive) | IC₅₀ | > 25 µM |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vivo Efficacy
In vivo studies using animal models, typically xenografts in immunocompromised mice, are essential to evaluate the anti-tumor activity of the compound in a living system.
Table 2: Representative In Vivo Efficacy in a Castrated Mouse Xenograft Model (VCaP)
| Treatment Group (Oral, Daily) | Dose (mg/kg) | Tumor Growth Inhibition (TGI) at Day 28 | Change in Serum Testosterone |
| Vehicle Control | - | 0% | Baseline |
| Compound (e.g., this compound) | 10 | 45% | -60% |
| Compound (e.g., this compound) | 30 | 85% | -90% |
| Compound (e.g., this compound) | 60 | 98% (Tumor Regression) | > -95% |
TGI (Tumor Growth Inhibition) is calculated as the percentage difference in the mean tumor volume between treated and vehicle control groups.
Experimental Protocols (Representative)
Detailed and rigorous experimental protocols are necessary to ensure the reproducibility and validity of preclinical findings.
In Vitro Assay Protocols
CYP17A1 Enzymatic Inhibition Assay:
-
Objective: To determine the IC₅₀ of the test compound against the hydroxylase and lyase activities of human CYP17A1.
-
System: Recombinant human CYP17A1 and NADPH-cytochrome P450 reductase co-expressed in microsomes from engineered insect cells.
-
Substrates:
-
For lyase activity: ³H-labeled 17α-hydroxypregnenolone.
-
For hydroxylase activity: ³H-labeled pregnenolone.
-
-
Procedure: a. Microsomes are pre-incubated with a range of concentrations of the test compound (e.g., this compound) in a phosphate (B84403) buffer (pH 7.4) for 15 minutes at 37°C. b. The reaction is initiated by adding the respective radiolabeled substrate and an NADPH-generating system. c. The reaction is allowed to proceed for a specified time (e.g., 20 minutes) at 37°C and is then terminated by adding a quenching solvent (e.g., ethyl acetate). d. Steroid products are extracted with the organic solvent. e. The extracts are dried, reconstituted, and separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). f. The amount of radiolabeled product is quantified using a scintillation counter. g. IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Cell Viability (MTT) Assay:
-
Objective: To measure the cytotoxic or cytostatic effects of the test compound on prostate cancer cell lines.
-
Cell Lines: VCaP, LNCaP, PC-3, DU145.
-
Procedure: a. Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight. b. The culture medium is replaced with fresh medium containing various concentrations of the test compound or vehicle control (DMSO). c. Cells are incubated for 72-96 hours. d. MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals. e. The medium is removed, and the formazan crystals are solubilized with DMSO or a similar solvent. f. The absorbance is measured at 570 nm using a microplate reader. g. Cell viability is expressed as a percentage of the vehicle-treated control, and IC₅₀ values are determined.
In Vivo Xenograft Study Protocol
Caption: Workflow for a Xenograft Efficacy Study.
-
Objective: To evaluate the anti-tumor efficacy of the test compound in a castration-resistant prostate cancer xenograft model.
-
Animal Model: Male severe combined immunodeficient (SCID) or athymic nude mice, 6-8 weeks old.
-
Cell Line: VCaP cells, which express high levels of androgen receptor and are sensitive to androgens.
-
Procedure: a. Tumor Implantation: 1-5 million VCaP cells, resuspended in a mixture of culture medium and Matrigel (1:1 ratio), are injected subcutaneously into the flank of each mouse. b. Tumor Growth and Castration: Tumors are allowed to grow to a palpable size (approx. 150-200 mm³). Mice then undergo surgical castration to ablate testicular androgen production, mimicking ADT. The model is considered castration-resistant when tumors resume growth post-castration. c. Randomization and Dosing: Once tumors are established, mice are randomized into treatment cohorts (e.g., vehicle control, this compound at multiple dose levels). The compound is administered daily via oral gavage. d. Monitoring: Tumor dimensions are measured twice weekly with calipers (Volume = 0.5 x Length x Width²), and body weights are recorded as a measure of general toxicity. e. Endpoint and Analysis: The study is typically concluded after 28-35 days of treatment or when tumors in the control group reach a predetermined size. At termination, blood is collected for biomarker (testosterone, PSA) and pharmacokinetic analysis. Tumors are excised, weighed, and may be used for pharmacodynamic analyses (e.g., gene expression).
Conclusion
The preclinical data profile for a selective CYP17 lyase inhibitor like this compound is designed to demonstrate potent and selective inhibition of androgen synthesis, leading to significant anti-tumor activity in relevant models of castration-resistant prostate cancer. The representative data and protocols outlined in this guide highlight a compound with strong in vitro potency against the target enzyme and efficacy in androgen-sensitive cell lines. Furthermore, in vivo studies typically confirm that this activity translates to robust tumor growth inhibition or regression at well-tolerated doses. This comprehensive preclinical package provides a strong rationale for the clinical development of this compound as a promising therapeutic agent for patients with mCRPC.
ASN-001: A Technical Overview of a Novel CYP17 Lyase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN-001 is a novel, orally bioavailable, non-steroidal and selective inhibitor of CYP17 lyase, an enzyme crucial in the androgen biosynthesis pathway.[1][2][3] By selectively targeting the lyase activity of CYP17A1, this compound aims to significantly reduce the production of androgens, such as testosterone (B1683101), which are key drivers in the progression of metastatic castration-resistant prostate cancer (mCRPC).[4] This targeted mechanism of action offers the potential for a more favorable safety profile compared to non-selective inhibitors, notably by avoiding the need for co-administration of prednisone (B1679067) to manage mineralocorticoid excess.[1][3] This document provides a comprehensive summary of the available pharmacology and toxicology data for this compound, based on published clinical trial information.
Pharmacology
Mechanism of Action
This compound selectively inhibits the 17,20-lyase activity of the cytochrome P450 17A1 (CYP17A1) enzyme.[4] This enzyme plays a critical role in the steroidogenesis pathway, converting pregnenolone (B344588) and progesterone (B1679170) into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, respectively. These are precursors to testosterone and other androgens. By inhibiting this step, this compound effectively suppresses androgen synthesis in the testes and adrenal glands.[4] This reduction in androgen levels can inhibit the growth of androgen-dependent prostate cancer cells.[4]
A key feature of this compound is its selectivity for the lyase activity over the 17α-hydroxylase activity of CYP17A1.[4] This selectivity is significant because inhibition of the 17α-hydroxylase activity can lead to a compensatory increase in mineralocorticoid production, often requiring co-administration of corticosteroids like prednisone to prevent side effects such as hypertension, hypokalemia, and fluid retention.[4] The selectivity of this compound may therefore obviate the need for concurrent steroid therapy.[3]
References
ASN-001: A Deep Dive into a Novel CYP17A1 Lyase Inhibitor for Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN-001 is a novel, non-steroidal, and selective inhibitor of the 17,20-lyase activity of cytochrome P450 17A1 (CYP17A1), an enzyme crucial in the androgen biosynthesis pathway. Developed by Asana BioSciences, this compound has been investigated as a potential therapeutic agent for metastatic castration-resistant prostate cancer (mCRPC). Its targeted mechanism of action aims to reduce androgen production, a key driver of prostate cancer growth, while potentially offering a more favorable safety profile compared to non-selective CYP17A1 inhibitors. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and available clinical data for this compound.
Discovery and Rationale
The development of this compound was predicated on the established role of androgen signaling in the progression of prostate cancer. While initial androgen deprivation therapy is often effective, the disease frequently progresses to a castration-resistant state where tumors can synthesize their own androgens. The enzyme CYP17A1 is a critical chokepoint in this process, catalyzing both 17α-hydroxylase and 17,20-lyase reactions.
The rationale behind a selective 17,20-lyase inhibitor like this compound is to specifically block the conversion of pregnenolone (B344588) and progesterone (B1679170) derivatives into androgen precursors, thereby shutting down testosterone (B1683101) production. A key differentiator for this compound is its selectivity for the lyase activity over the hydroxylase activity of CYP17A1. This selectivity is designed to avoid the mineralocorticoid excess and subsequent need for co-administration of prednisone (B1679067), which is a requirement for non-selective inhibitors like abiraterone (B193195).
Unfortunately, detailed information regarding the specific discovery and medicinal chemistry efforts leading to this compound, including its chemical structure and synthesis, is not extensively available in the public domain. A 2023 review in the Journal of Medicinal Chemistry noted the absence of medicinal chemistry-focused publications for this compound.
Mechanism of Action
This compound exerts its therapeutic effect by selectively inhibiting the 17,20-lyase activity of the CYP17A1 enzyme. This enzyme is a key player in the steroidogenesis pathway, responsible for the production of androgens, including testosterone.
The signaling pathway affected by this compound is depicted below:
By selectively targeting the 17,20-lyase step, this compound aims to halt the production of dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, which are precursors to testosterone, without significantly impacting the production of corticosteroids, thereby mitigating the risk of mineralocorticoid-related side effects.
Preclinical and Clinical Data
This compound has been evaluated in Phase 1/2 clinical trials for patients with mCRPC (NCT02349139). The available data, primarily from conference abstracts, provide insights into its safety, tolerability, pharmacokinetics, and preliminary efficacy.
Pharmacokinetic Profile
Limited pharmacokinetic data from a Phase 1 study has been reported.
| Dose Level | Cmax (µM) | Ctrough (µM) | AUCτ (µM·h) |
| 100 mg QD | 3.5 | 1.8 | 52 |
Table 1: Pharmacokinetic Parameters of this compound at 100 mg Once Daily Dosing.[1]
Clinical Efficacy and Safety
Clinical studies have explored dose escalation of this compound from 50 mg to 400 mg once daily.
| Parameter | Finding |
| Prostate-Specific Antigen (PSA) Response | In treatment-naïve patients, a PSA decline of >50% was observed in 3 out of 4 patients at starting doses of 300/400mg. |
| Disease Stabilization | Stable disease for up to 18+ months was observed in some patients who had prior exposure to abiraterone and enzalutamide. |
| Hormone Levels | Treatment with this compound led to a decrease in testosterone to below quantifiable limits and a DHEA decrease of up to 80%. |
| Safety and Tolerability | Generally well-tolerated, with most adverse events being Grade 1 or 2. Importantly, no mineralocorticoid excess was reported, and prednisone co-administration was not required. |
Table 2: Summary of Preliminary Clinical Findings for this compound.
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical evaluation of this compound are not publicly available. However, based on the nature of the compound and the reported data, the following methodologies are standard in the field.
In Vitro CYP17A1 Inhibition Assay
A common method to assess the inhibitory activity of a compound against CYP17A1 involves using human recombinant enzyme and specific substrates.
Clinical Trial Protocol (Phase 1/2)
The clinical trial for this compound (NCT02349139) followed a standard dose-escalation and expansion cohort design.
Conclusion
This compound represents a targeted approach to the treatment of metastatic castration-resistant prostate cancer by selectively inhibiting the 17,20-lyase activity of CYP17A1. The available clinical data suggest that it is a promising agent with a favorable safety profile, notably the lack of mineralocorticoid-related side effects that necessitates prednisone co-administration with other CYP17A1 inhibitors. While the lack of detailed public information on its chemical structure and synthesis presents a challenge for a complete technical evaluation, the existing clinical findings warrant further investigation into the potential of this compound in the management of prostate cancer.
References
ASN-001 for Infantile Hemangioma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: ASN-001 is a therapeutic agent for infantile hemangioma developed by Auson. Its active ingredient is a non-selective β-adrenergic receptor blocker. While this compound has completed Phase I and Phase II/III multicenter clinical trials, specific data regarding its clinical efficacy, safety profile, and detailed experimental protocols are not extensively available in the public domain. This guide will, therefore, leverage the substantial body of research on propranolol (B1214883) , a well-characterized non-selective beta-blocker and the first-line treatment for infantile hemangioma, as a proxy to detail the core mechanisms, experimental evaluation, and clinical data relevant to this class of drugs. The information presented herein is intended to provide a comprehensive technical framework for understanding the therapeutic potential of non-selective beta-blockers in this indication.
Introduction to Infantile Hemangioma and Therapeutic Rationale for Beta-Blockade
Infantile hemangioma (IH) is the most common benign vascular tumor of infancy, characterized by a unique life cycle of rapid proliferation during the first few months of life, followed by a slow, spontaneous involution.[1][2] While most IHs are self-resolving, a subset requires intervention due to their size, location, or associated complications such as ulceration, functional impairment, or significant disfigurement.[3]
The serendipitous discovery of the efficacy of propranolol, a non-selective beta-adrenergic receptor blocker, has revolutionized the management of problematic IH.[4] The therapeutic effect of beta-blockers like propranolol, and by extension this compound, is believed to be multifactorial, primarily involving three key mechanisms:
-
Vasoconstriction: Leading to an immediate reduction in blood flow to the hemangioma.[1][2]
-
Inhibition of Angiogenesis: Suppression of the formation of new blood vessels, a hallmark of the proliferative phase of IH.[1][2]
-
Induction of Apoptosis: Programmed cell death of endothelial cells within the hemangioma.[1][2]
This guide will delve into the molecular underpinnings of these mechanisms, provide an overview of the clinical data for propranolol, and detail the experimental protocols used to investigate the effects of this class of drugs on infantile hemangioma.
Mechanism of Action and Signaling Pathways
The therapeutic effects of non-selective beta-blockers in infantile hemangioma are mediated through the blockade of β-adrenergic receptors (β-ARs) on endothelial cells and other cell types within the tumor. This blockade disrupts downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
Signaling Pathway of Beta-Blocker Action in Infantile Hemangioma
The following diagram illustrates the key signaling pathways affected by non-selective beta-blockers in hemangioma endothelial cells.
Caption: Signaling pathway of non-selective beta-blockers in infantile hemangioma.
Clinical Data Summary (Propranolol)
The following tables summarize the efficacy and safety data from key clinical trials of propranolol for the treatment of infantile hemangioma.
Efficacy of Propranolol in Infantile Hemangioma
| Study | Dosage | Treatment Duration | Primary Efficacy Endpoint | Results | Citation |
| Randomized Controlled Trial | 2 mg/kg/day | 6 months | Percent change in hemangioma volume | Significant decrease in volume, redness, and elevation compared to placebo. Growth stopped by week 4. | [5] |
| Phase II/III Trial (Hemangeol®) | 3 mg/kg/day | 6 months | Complete or nearly complete resolution | 60.4% success rate with propranolol vs. 3.6% with placebo (p<0.0001). | [6][7] |
| Prospective Study | Individualized (median 1.5 mg/kg/day) | Average 10 months | ≥ 90% reduction in tumor size | 93% response rate in children ≤ 1 year. | [8] |
| Long-term Follow-up | 2 mg/kg/day | Median 9 months | Overall improvement | 95.0% response in patients treated at ≤5 months of age. | [9] |
| Meta-analysis (35 studies) | Varied | Varied | Comparison to other therapies | Propranolol was more effective than steroids, vincristine, and laser treatment. | [2] |
Safety Profile of Propranolol in Infantile Hemangioma
| Study | Common Adverse Events | Serious Adverse Events | Citation |
| Randomized Controlled Trial | Bronchiolitis, gastroenteritis, sleep disturbance, cool extremities | One discontinuation due to upper respiratory tract infection. No significant hypoglycemia, hypotension, or bradycardia. | [5] |
| Phase II/III Trial (Hemangeol®) | Sleep disorders, respiratory disorders (bronchitis, bronchiolitis), diarrhea, vomiting | Mild to moderate in severity. | [6] |
| Systematic Review | Sleep disturbances, peripheral coldness, agitation | Atrioventricular block, bradycardia, hypotension, bronchospasm, hypoglycemia-related seizures (managed by dose adjustment or discontinuation). | [10] |
| Randomized Clinical Trial (vs. Atenolol) | More common with propranolol (70.0% vs 44.4%) | Frequency of severe adverse events did not differ meaningfully from atenolol. | [1] |
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments used to evaluate the efficacy and mechanism of action of non-selective beta-blockers in infantile hemangioma.
In Vitro Assays
Objective: To determine the effect of the test compound on the viability and proliferation of hemangioma-derived endothelial cells (HemECs).
Protocol:
-
Seed HemECs in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Treat cells with varying concentrations of the test compound (e.g., this compound or propranolol) for 24, 48, or 72 hours.
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Objective: To assess the effect of the test compound on the migratory capacity of HemECs.
Transwell Assay Protocol:
-
Coat the upper surface of a Transwell insert with a suitable extracellular matrix protein (e.g., fibronectin).
-
Seed HemECs in the upper chamber in serum-free media containing the test compound.
-
Add a chemoattractant (e.g., VEGF) to the lower chamber.
-
Incubate for 4-6 hours to allow for cell migration.
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
Objective: To evaluate the effect of the test compound on the ability of HemECs to form capillary-like structures.
Protocol:
-
Coat the wells of a 96-well plate with Matrigel® or a similar basement membrane extract and allow it to solidify.
-
Seed HemECs onto the Matrigel® in media containing the test compound.
-
Incubate for 6-18 hours.
-
Visualize and photograph the formation of tube-like structures using a microscope.
-
Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Objective: To determine the effect of the test compound on the expression and phosphorylation of key signaling proteins involved in angiogenesis and apoptosis.
Protocol:
-
Treat HemECs with the test compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., VEGF, VEGFR-2, cleaved caspase-3, Akt, ERK).
-
Incubate with a horseradish peroxidase-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Model
Objective: To evaluate the in vivo efficacy of the test compound in a relevant animal model.
Protocol:
-
Isolate hemangioma stem cells (HemSCs) from patient-derived IH tissue.
-
Resuspend HemSCs in Matrigel®.
-
Subcutaneously inject the cell/Matrigel® suspension into immunodeficient mice (e.g., NOD/SCID).[11][12]
-
Allow the hemangioma-like tumors to establish and enter a proliferative phase.
-
Administer the test compound (e.g., this compound or propranolol) to the mice via a suitable route (e.g., oral gavage).
-
Monitor tumor volume over time.
-
At the end of the study, excise the tumors for histological and immunohistochemical analysis (e.g., CD31 for blood vessels, Ki67 for proliferation, TUNEL for apoptosis).
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a novel compound for infantile hemangioma.
Caption: Experimental workflow for preclinical evaluation of infantile hemangioma therapeutics.
Conclusion
Non-selective beta-blockers represent a significant advancement in the treatment of infantile hemangioma. While specific data for this compound is emerging, the extensive research on propranolol provides a strong foundation for understanding the therapeutic potential of this drug class. The mechanisms of vasoconstriction, angiogenesis inhibition, and apoptosis induction are well-supported by both preclinical and clinical evidence. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel beta-blocker therapies for this common pediatric vascular tumor. Further research into the specific molecular targets and long-term outcomes will continue to refine the use of these agents in clinical practice.
References
- 1. Efficacy and Safety of Propranolol vs Atenolol in Infants With Problematic Infantile Hemangiomas: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effectiveness of propranolol in treating infantile haemangiomas: a meta-analysis including 35 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A prospective study to assess the efficacy and safety of oral propranolol as first-line treatment for infantile superficial hemangioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
- 5. publications.aap.org [publications.aap.org]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. A phase II/III clinical data published in the NEJM confirms positive safety-efficacy profile for first pediatric treatment for infantile hemangioma [prnewswire.com]
- 8. Individualized dosing of oral propranolol for treatment of infantile hemangioma: a prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral Propranolol Therapy for Infantile Hemangioma: Long-term Follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.aap.org [publications.aap.org]
- 11. Isolation, characterization, and in vitro propagation of infantile hemangioma stem cells and an in vivo mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multipotential stem cells recapitulate human infantile hemangioma in immunodeficient mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of ASN-001: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN-001 is a novel, orally available, non-steroidal small molecule inhibitor of cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[1][2][3] Developed by Asana BioSciences, this compound has been investigated as a potential therapeutic agent for metastatic castration-resistant prostate cancer (mCRPC).[2][4] Preclinical and clinical data suggest that this compound selectively inhibits the 17,20-lyase activity of CYP17A1, leading to a potent suppression of testosterone (B1683101) synthesis.[1][3][4] This technical guide provides a comprehensive overview of the available in vitro characterization of this compound, including its mechanism of action, relevant signaling pathways, and representative experimental protocols.
Mechanism of Action
This compound selectively targets the 17,20-lyase activity of CYP17A1.[3] CYP17A1 is a dual-function enzyme that catalyzes both 17α-hydroxylase and 17,20-lyase reactions. The selective inhibition of the lyase activity by this compound is significant because it preferentially blocks the synthesis of androgens (e.g., dehydroepiandrosterone (B1670201) and androstenedione) over the production of glucocorticoids.[4] This selectivity potentially mitigates the mineralocorticoid excess and the need for concurrent prednisone (B1679067) administration, which is often required with non-selective CYP17A1 inhibitors.[4]
Signaling Pathway
This compound exerts its therapeutic effect by disrupting the androgen biosynthesis pathway, which is crucial for the growth and survival of prostate cancer cells. The following diagram illustrates the key steps in this pathway and the point of intervention for this compound.
Quantitative Data
Detailed quantitative in vitro data for this compound, such as IC50 and Ki values for CYP17A1 lyase and hydroxylase activities, are not extensively available in the public domain. Conference abstracts and company presentations have described this compound as a "potent" and "selective" inhibitor, but specific numerical data from preclinical studies have not been widely published.[5]
The following tables are provided as a template to illustrate how such data would typically be presented.
Table 1: Biochemical Assay Data for this compound
| Assay Type | Target | Substrate | This compound IC50 (nM) |
| Enzymatic Assay | CYP17A1 (17,20-lyase) | 17α-Hydroxypregnenolone | Data not available |
| Enzymatic Assay | CYP17A1 (17α-hydroxylase) | Pregnenolone | Data not available |
Table 2: Cell-Based Assay Data for this compound
| Cell Line | Assay | Endpoint | This compound IC50 (nM) |
| LNCaP (Prostate Cancer) | Testosterone Production | Testosterone Levels | Data not available |
| VCaP (Prostate Cancer) | Cell Proliferation | Cell Viability | Data not available |
Experimental Protocols
Detailed experimental protocols for the in vitro characterization of this compound have not been publicly disclosed. However, based on standard methodologies for evaluating CYP17A1 inhibitors, the following representative protocols are provided.
CYP17A1 Enzymatic Assay (Representative Protocol)
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of CYP17A1.
Methodology:
-
Enzyme Preparation: Recombinant human CYP17A1 co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., insect cells or E. coli) is used as the enzyme source.
-
Reaction Mixture: A reaction buffer containing the enzyme, a NADPH generating system, and varying concentrations of this compound is prepared.
-
Substrate Addition: The reaction is initiated by adding a radiolabeled substrate. For the 17α-hydroxylase activity, [14C]-Progesterone can be used, and for the 17,20-lyase activity, [3H]-17α-Hydroxypregnenolone is a suitable substrate.[6]
-
Incubation: The reaction is incubated at 37°C for a specified period.
-
Reaction Termination and Extraction: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate), which also serves to extract the steroids.
-
Separation and Quantification: The extracted steroids (substrate and product) are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[6] The radioactivity of the product is then quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Testosterone Production Assay (Representative Protocol)
This assay measures the effect of this compound on testosterone production in a relevant human prostate cancer cell line.
Methodology:
-
Cell Culture: Human prostate cancer cells known to produce androgens, such as LNCaP or VCaP, are cultured in appropriate media.
-
Treatment: Cells are treated with a range of concentrations of this compound.
-
Precursor Addition: An androgen precursor, such as dehydroepiandrosterone (DHEA), is added to the culture medium to provide the substrate for testosterone synthesis.
-
Incubation: The cells are incubated for a period of 24 to 72 hours to allow for the conversion of the precursor to testosterone.
-
Sample Collection: The cell culture supernatant is collected.
-
Testosterone Measurement: The concentration of testosterone in the supernatant is quantified using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The testosterone levels are normalized to the cell number or total protein concentration to account for any effects on cell viability. The percentage of inhibition of testosterone production is calculated for each concentration of this compound, and the IC50 value is determined.
Conclusion
This compound is a selective inhibitor of the 17,20-lyase activity of CYP17A1, a key enzyme in androgen biosynthesis. While detailed quantitative in vitro data are not publicly available, the mechanism of action and preclinical evidence suggest its potential as a targeted therapy for metastatic castration-resistant prostate cancer. The representative experimental protocols provided in this guide offer a framework for the in vitro characterization of similar CYP17A1 inhibitors. Further publication of preclinical data would be beneficial for a more complete understanding of the in vitro profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. urotoday.com [urotoday.com]
- 5. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
ASN-001 Target Validation in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN-001 is a novel, non-steroidal, and potent small molecule inhibitor targeting the 17,20-lyase activity of cytochrome P450 17A1 (CYP17A1).[1] This enzyme is a critical juncture in the androgen biosynthesis pathway, responsible for the production of testosterone (B1683101) and other androgens that are pivotal in the progression of castration-resistant prostate cancer (CRPC).[2] Unlike first-generation CYP17A1 inhibitors such as abiraterone, which inhibit both the 17α-hydroxylase and 17,20-lyase functions of the enzyme, this compound exhibits selectivity for the 17,20-lyase activity.[3][4] This selectivity is hypothesized to reduce the mineralocorticoid excess and the necessity for co-administration of prednisone, a common requirement for non-selective inhibitors.[4] This guide provides a comprehensive overview of the target validation of this compound in cancer cells, drawing upon preclinical data from analogous selective CYP17 lyase inhibitors where specific data for this compound is not publicly available.
Core Concept: The Androgen Synthesis Pathway and CYP17A1
The synthesis of androgens is a multi-step process primarily occurring in the testes and adrenal glands. In the context of prostate cancer, particularly CRPC, intratumoral androgen synthesis becomes a significant driver of disease progression.[3] The enzyme CYP17A1 plays a dual role in this pathway. Its 17α-hydroxylase activity converts pregnenolone (B344588) and progesterone (B1679170) to 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. Subsequently, its 17,20-lyase activity converts these intermediates into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, which are precursors to testosterone.[2]
Signaling Pathway of Androgen Synthesis and Action
The following diagram illustrates the androgen biosynthesis pathway, highlighting the role of CYP17A1 and the target of this compound.
Caption: Androgen biosynthesis pathway and the mechanism of action of this compound.
Quantitative Data from Preclinical and Clinical Studies
While specific preclinical data for this compound is limited in the public domain, data from clinical trials and preclinical studies of similar selective CYP17 lyase inhibitors provide valuable insights into the expected activity of this compound.
Table 1: Clinical Activity of this compound in mCRPC Patients
| Parameter | Dose | Patient Population | Result |
| PSA Decline > 50% | 300/400 mg QD | Abiraterone/Enzalutamide-naïve | 3 of 4 patients |
| Stable Disease | 100 mg QD | Post-Abiraterone/Enzalutamide | Up to 18+ months |
| Testosterone Levels | 300 mg QD | Abiraterone/Enzalutamide-naïve | Decrease to below quantifiable limits |
| DHEA Levels | 300 mg QD | Abiraterone/Enzalutamide-naïve | Decrease of up to 80% |
Data sourced from clinical trial abstracts.[4]
Table 2: Preclinical Activity of a Selective CYP17 Lyase Inhibitor (VT-464)
| Parameter | Cell Line / Model | Treatment | Result |
| AR Transactivation | C4-2, MR49C, MR49F | 1 µM and 5 µM VT-464 | Significant decrease compared to abiraterone[5] |
| Intratumoral Androgen Levels | MR49F Xenograft | VT-464 | Significantly lower than vehicle and abiraterone[5] |
| Tumor Growth Inhibition | MR49F Xenograft | VT-464 | Greater trend than abiraterone[5] |
This data is for a comparable selective CYP17 lyase inhibitor, VT-464, and is presented to illustrate the expected preclinical profile of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the validation of a drug target. The following are representative protocols for key experiments used to validate the target of selective CYP17 lyase inhibitors.
CYP17A1 Lyase and Hydroxylase Inhibition Assay
This assay is fundamental to determine the potency and selectivity of an inhibitor.
Objective: To measure the IC50 values of the test compound (e.g., this compound) for the 17,20-lyase and 17α-hydroxylase activities of CYP17A1.
Methodology:
-
Enzyme Source: Recombinant human CYP17A1 co-expressed with P450 oxidoreductase (POR) in a suitable expression system (e.g., E. coli).
-
Substrates:
-
For 17,20-lyase activity: [³H]-17α-hydroxypregnenolone.
-
For 17α-hydroxylase activity: [¹⁴C]-progesterone.
-
-
Assay Buffer: Potassium phosphate (B84403) buffer (pH 7.4) containing NADPH.
-
Procedure: a. Incubate the enzyme with varying concentrations of the inhibitor for a predetermined time at 37°C. b. Initiate the reaction by adding the radiolabeled substrate. c. Incubate for a specific duration at 37°C. d. Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents). e. Extract the steroids using an organic solvent. f. Separate the substrate and product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). g. Quantify the radioactivity of the substrate and product spots using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Androgen Receptor (AR) Transactivation Assay
This cell-based assay assesses the functional consequence of CYP17 lyase inhibition on AR signaling.
Objective: To determine the effect of the test compound on AR-mediated gene transcription.
Methodology:
-
Cell Line: A prostate cancer cell line that expresses the androgen receptor, such as LNCaP or 22Rv1.[3][6]
-
Reporter Construct: A plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase).
-
Procedure: a. Transfect the cells with the reporter construct. b. Treat the cells with varying concentrations of the test compound in the presence of a known AR agonist (e.g., dihydrotestosterone, DHT). c. Incubate for 24-48 hours. d. Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).
-
Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration or a co-transfected control plasmid). Calculate the percentage of inhibition of AR transactivation and determine the IC50 value.
In Vivo Xenograft Model for Target Validation
Animal models are essential for evaluating the in vivo efficacy of the drug and confirming target engagement.
Objective: To assess the anti-tumor activity of the test compound in a prostate cancer xenograft model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Cell Line: A human prostate cancer cell line, such as a castration-resistant derivative (e.g., MR49F), is implanted subcutaneously.[5]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, test compound, and a positive control like abiraterone). The test compound is administered orally at different dose levels.
-
Endpoints:
-
Tumor Growth: Measure tumor volume regularly using calipers.
-
Biomarkers: Collect blood samples to measure serum PSA levels. At the end of the study, collect tumor tissue to measure intratumoral androgen levels (testosterone, DHT) by LC-MS/MS.
-
Toxicity: Monitor animal body weight and general health.
-
-
Data Analysis: Compare tumor growth inhibition, PSA reduction, and intratumoral androgen levels between the treatment and control groups.
Mandatory Visualizations
Experimental Workflow for Target Validation
Caption: A streamlined workflow for the preclinical validation of a CYP17 lyase inhibitor.
Logical Relationship of this compound's Selective Action
Caption: The selective inhibition of CYP17 lyase by this compound aims to block androgen synthesis while sparing cortisol production.
Conclusion
The validation of this compound as a selective CYP17 lyase inhibitor for the treatment of cancer, particularly CRPC, is supported by a strong mechanistic rationale and promising early clinical data. While detailed preclinical data for this compound is not extensively published, the established methodologies and findings from analogous selective inhibitors provide a robust framework for its continued development. The selective targeting of the 17,20-lyase activity of CYP17A1 represents a refined and potentially safer approach to androgen deprivation therapy, with the potential to improve outcomes for patients with advanced prostate cancer. Further research and publication of detailed preclinical and clinical data will be crucial to fully elucidate the therapeutic potential of this compound.
References
- 1. ascopubs.org [ascopubs.org]
- 2. CYP17 inhibitors in prostate cancer: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP17A1 and Androgen-Receptor Expression in Prostate Carcinoma Tissues and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CYP17A1 and Androgen-Receptor Expression in Prostate Carcinoma Tissues and Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ASN-001 in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for ASN-001 as investigated in clinical trials for metastatic castration-resistant prostate cancer (mCRPC).
Introduction to this compound
This compound is a novel, orally bioavailable, non-steroidal and potent inhibitor of CYP17 lyase.[1] It selectively inhibits the synthesis of testosterone (B1683101) over cortisol in the adrenal glands.[1] This selectivity is significant as it may eliminate the need for co-administration of prednisone (B1679067), a common requirement for other CYP17 inhibitors like abiraterone (B193195), to manage mineralocorticoid excess.[1][2] Clinical investigations have focused on its potential as a monotherapy in patients with progressive mCRPC.
Mechanism of Action and Signaling Pathway
This compound targets the enzyme CYP17A1 (17α-hydroxylase/17,20-lyase), a critical enzyme in the androgen biosynthesis pathway. By inhibiting the lyase activity of CYP17A1, this compound blocks the conversion of pregnenolone (B344588) and progesterone (B1679170) into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, respectively, which are precursors to testosterone. This targeted inhibition leads to a significant reduction in systemic testosterone levels.
Below is a diagram illustrating the androgen synthesis pathway and the point of inhibition by this compound.
Caption: Androgen synthesis pathway and the inhibitory action of this compound on CYP17A1 lyase.
Dosage and Administration in Clinical Trials
This compound has been evaluated in a Phase 1/2 clinical trial (NCT02349139) involving men with progressive mCRPC.[1][3] The administration was oral and once daily, without the co-administration of prednisone.[1][3]
Phase 1 Dose Escalation
The Phase 1 part of the trial was a dose-escalation study to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose.[1] It included patients who may have received prior treatment with agents like abiraterone, enzalutamide (B1683756), and chemotherapy.[3]
Table 1: this compound Phase 1 Dose Escalation Cohorts
| Dose Level (Once Daily) |
| 50 mg |
| 100 mg |
| 200 mg |
| 300 mg |
| 400 mg |
Data sourced from ASCO meeting abstracts.[1][3]
Phase 2 Dosing
The Phase 2 portion of the trial focused on evaluating the safety and efficacy of this compound in mCRPC patients who were naïve to enzalutamide and abiraterone.[1] Doses for the Phase 2 cohorts were established based on the findings from the Phase 1 study, with enrollment continuing at doses below 400 mg daily.[1] Starting doses of 300 mg and 400 mg were noted in the treatment-naïve cohorts.[2]
Pharmacokinetic and Pharmacodynamic Data
Pharmacokinetic (PK) and pharmacodynamic (PD) parameters were assessed during the clinical trial.
Table 2: Pharmacokinetic Parameters of this compound
| Dose Level (Once Daily) | Cmax (µM) | AUC (µM.h) | T1/2 (h) |
| 100 mg | 3.5 | 52 | - |
| 300 mg | 6.7 | 80 | 21.5 |
Data sourced from ASCO meeting abstracts.[1][3]
Pharmacodynamic Effects:
-
Testosterone: Levels decreased to below quantifiable limits in patients who were naïve to abiraterone and enzalutamide.[1]
-
Dehydroepiandrosterone (DHEA): A decrease of up to 80% was observed.[1]
-
Cortisol and ACTH: No dose-related changes were observed, supporting the selective action of this compound and the rationale for not co-administering prednisone.[3]
Safety and Tolerability Profile
This compound was generally well-tolerated in the clinical trial.[1]
-
Common Adverse Events: Most drug-related adverse events were Grade 1 or 2 and included fatigue, nausea, dizziness, myalgia, anorexia, flushing, and hot flashes.[1][3]
-
Dose-Limiting Toxicities: At the 400 mg dose, two patients experienced asymptomatic and reversible Grade 3 elevation of ALT/AST. These patients were successfully retreated at a lower dose of 300 mg without recurrence of this adverse event.[1]
-
Mineralocorticoid Excess: No instances of mineralocorticoid excess were reported, and no prednisone was administered.[1]
Experimental Protocols
The following outlines the general methodology employed in the Phase 1/2 clinical trial of this compound (NCT02349139).
Study Design
Caption: Workflow of the Phase 1/2 clinical trial for this compound in mCRPC.
Eligibility Criteria
-
Inclusion: Men with progressive metastatic castration-resistant prostate cancer, with ongoing androgen deprivation therapy.[3]
-
Phase 1 Specific: Prior treatment with abiraterone, enzalutamide, and chemotherapy was permitted.[3]
-
Phase 2 Specific: No prior treatment with enzalutamide or abiraterone was allowed.[1]
Study Endpoints
The primary and secondary endpoints for the trial included:
-
Primary: Maximum Tolerated Dose (MTD) and dose-limiting toxicities.[1]
-
Secondary:
Assessments
-
Safety: Monitored through the recording of adverse events (graded by CTCAE), laboratory tests, and physical examinations.
-
Pharmacokinetics: Blood samples were collected to determine Cmax, AUC, and T1/2.
-
Pharmacodynamics: Levels of hormones including testosterone, DHEA, cortisol, and ACTH were measured.
-
Efficacy:
Conclusion
This compound has demonstrated a favorable safety profile and encouraging preliminary efficacy in clinical trials for mCRPC.[1] Its selective mechanism of action, which obviates the need for prednisone co-administration, represents a potential advantage. The data from the Phase 1/2 trial support further development of this compound in this patient population. The recommended Phase 2 dose appears to be below 400 mg daily, given the dose-limiting toxicities observed at that level.
References
Application Notes and Protocols for ASN-001: A Selective CYP17 Lyase Inhibitor for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: ASN-001 is an orally available, non-steroidal, selective inhibitor of the 17α-hydroxylase/17,20-lyase (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[1] By selectively inhibiting the lyase activity of CYP17A1, this compound effectively reduces the production of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), which are key drivers of prostate cancer cell proliferation.[1][2] This document provides detailed protocols for in vivo studies of this compound in preclinical models of prostate cancer, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Inhibition of Androgen Biosynthesis
CYP17A1 is a bifunctional enzyme that catalyzes two key reactions in steroidogenesis: 17α-hydroxylase activity and 17,20-lyase activity. Both activities are essential for the production of androgens and estrogens.[3][4] this compound is designed to selectively inhibit the 17,20-lyase activity, which is the rate-limiting step for androgen synthesis. This selectivity is advantageous as it is expected to reduce the mineralocorticoid excess syndrome associated with non-selective CYP17A1 inhibitors, which also block the 17α-hydroxylase activity.[1][2]
Below is a diagram illustrating the androgen biosynthesis pathway and the point of intervention for this compound.
References
Topical ASN-001 Formulation for Skin Application: Application Notes and Protocols
Disclaimer: Publicly available information regarding a specific topical formulation of a compound designated "ASN-001" for skin cancer application is not available. The following information is a consolidated overview based on existing research on compounds with similar designations and general principles of topical drug development for skin conditions. It is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered as an established protocol for a specific, non-publicly documented formulation.
Introduction to this compound
The designation "this compound" has been associated with at least two distinct investigational compounds with different mechanisms of action and therapeutic targets. It is crucial to distinguish between them:
-
This compound (CYP17 Lyase Inhibitor): Developed by Asana BioSciences, this compound is an oral inhibitor of CYP17 lyase investigated for the treatment of metastatic castration-resistant prostate cancer.[1][2][3] Its mechanism involves the inhibition of testosterone (B1683101) synthesis.[2]
-
This compound (Beta-Adrenergic Receptor Blocker): Developed by Auson, this compound is a non-selective beta-adrenergic receptor blocker that has undergone Phase I and II/III clinical trials for the treatment of infantile hemangioma.[4]
This document will focus on the hypothetical application of a topical formulation, drawing parallels from the beta-blocker application for a skin condition.
Hypothetical Mechanism of Action for Topical Skin Application
A topical formulation of a beta-adrenergic receptor blocker like the one developed by Auson could potentially be explored for various dermatological conditions. The mechanism of action would likely involve the local blockade of beta-adrenergic receptors in the skin, which can influence vasoconstriction, inflammation, and cellular proliferation.
Signaling Pathway
The following diagram illustrates the general signaling pathway of a beta-adrenergic receptor antagonist.
Preclinical Evaluation of a Topical Formulation
The development of a topical formulation would necessitate a series of preclinical studies to assess its safety, efficacy, and pharmacokinetic profile.
In Vitro Studies
| Parameter | Experimental Protocol | Expected Outcome |
| Receptor Binding Affinity | Radioligand binding assays using skin cell lysates or membranes expressing beta-adrenergic receptors. | Determine the binding affinity (Ki) of this compound to beta-1 and beta-2 adrenergic receptors. |
| Cellular Proliferation | Proliferation assays (e.g., MTT, BrdU) on relevant skin cell lines (e.g., keratinocytes, endothelial cells) stimulated with adrenergic agonists. | Assess the inhibitory effect of this compound on cell growth. |
| In Vitro Skin Permeation | Franz diffusion cell studies using human or animal skin to measure the permeation and retention of this compound from the topical formulation. | Quantify the amount of drug that penetrates the stratum corneum and reaches the viable epidermis and dermis. |
In Vivo Studies
| Parameter | Experimental Protocol | Expected Outcome |
| Skin Irritation and Sensitization | Draize test in rabbits or Local Lymph Node Assay (LLNA) in mice. | Evaluate the potential for the formulation to cause skin irritation or allergic contact dermatitis. |
| Pharmacokinetics in Skin | Microdialysis or tape stripping in animal models following topical application to determine the concentration of this compound in different skin layers over time. | Characterize the absorption, distribution, and elimination of the drug within the skin. |
| Efficacy in Animal Models | Application of the topical formulation to relevant animal models of skin disease (e.g., a model of infantile hemangioma). | Assess the therapeutic effect of the formulation on disease-specific endpoints. |
Clinical Trial Protocols for a Topical Formulation
Clinical development would proceed through standard phases to establish safety and efficacy in humans.
Phase I Clinical Trial Workflow
The primary objective of a Phase I trial is to assess the safety, tolerability, and local pharmacokinetic profile of the topical formulation in healthy volunteers.
Phase II/III Clinical Trial Design
Subsequent trials would be randomized, double-blind, and placebo-controlled to evaluate the efficacy of the topical formulation in the target patient population.
| Trial Phase | Primary Endpoint | Secondary Endpoints | Patient Population |
| Phase II | Change in lesion size or severity score from baseline. | Investigator and patient global assessments, safety, and tolerability. | Patients with the target skin condition (e.g., infantile hemangioma). |
| Phase III | Proportion of subjects achieving a predefined level of clinical improvement. | Long-term safety, quality of life measures, and durability of response. | A larger, more diverse population of patients with the target skin condition. |
Formulation Considerations
The development of a topical formulation requires careful consideration of the vehicle to ensure optimal drug delivery, stability, and patient compliance.
| Formulation Component | Purpose | Examples |
| Active Pharmaceutical Ingredient (API) | This compound | - |
| Vehicle | The base in which the API is dissolved or dispersed. | Creams, ointments, gels, lotions, foams. |
| Penetration Enhancers | To improve the transport of the API through the stratum corneum. | Propylene glycol, ethanol, fatty acids. |
| Solubilizers | To increase the solubility of the API in the vehicle. | Surfactants, co-solvents. |
| Preservatives | To prevent microbial growth in the formulation. | Parabens, phenoxyethanol. |
| Antioxidants | To prevent the degradation of the API and other components. | Butylated hydroxytoluene (BHT), tocopherol. |
Conclusion
While a topical formulation of this compound for skin cancer is not documented in the public domain, the principles outlined above provide a general framework for the development and evaluation of a topical dermatological product. Researchers and drug development professionals should always refer to specific regulatory guidelines and conduct rigorous preclinical and clinical studies to ensure the safety and efficacy of any new therapeutic agent.
References
Application Notes and Protocols: ASN-001 in Combination with Androgen Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN-001 is a novel, orally bioavailable, non-steroidal inhibitor of CYP17 lyase, a critical enzyme in the androgen biosynthesis pathway. By selectively inhibiting the lyase activity of CYP17A1 in both the testes and adrenal glands, this compound effectively reduces the production of androgens, such as testosterone (B1683101), to castrate levels.[1] This targeted inhibition of androgen synthesis makes this compound a promising therapeutic agent for androgen-dependent malignancies, particularly metastatic castration-resistant prostate cancer (mCRPC). Preclinical studies have suggested a low potential for drug-drug interactions, indicating that this compound may be a suitable candidate for combination therapies. The rationale for combining this compound with androgen receptor (AR) inhibitors, such as enzalutamide (B1683756) or abiraterone (B193195) acetate, is to achieve a more comprehensive blockade of the androgen signaling axis, potentially overcoming resistance mechanisms and improving therapeutic outcomes in patients with advanced prostate cancer.
Mechanism of Action: Dual Blockade of the Androgen Signaling Pathway
Prostate cancer cell growth and proliferation are heavily dependent on the androgen receptor signaling pathway. This compound targets the production of androgens, the ligands that activate the androgen receptor. By inhibiting CYP17 lyase, this compound prevents the conversion of pregnenolone (B344588) and progesterone (B1679170) into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, which are precursors to testosterone and dihydrotestosterone (B1667394) (DHT).
Androgen receptor inhibitors, on the other hand, act directly on the androgen receptor. They competitively bind to the ligand-binding domain of the AR, preventing its activation by androgens. This dual approach of reducing androgen synthesis with this compound while simultaneously blocking the androgen receptor with an AR inhibitor is hypothesized to result in a more profound and durable suppression of androgen signaling, thereby inhibiting tumor growth and delaying disease progression.
Preclinical and Clinical Data (this compound Monotherapy)
A Phase 1/2 clinical trial (NCT02349139) evaluated the safety, tolerability, and early efficacy of this compound in men with metastatic castration-resistant prostate cancer (mCRPC).
Pharmacokinetic Profile of this compound
The following table summarizes the pharmacokinetic parameters of this compound at a 100 mg once-daily (QD) dose.
| Parameter | Value | Unit |
| Cmax | 3.5 | µM |
| Ctrough | 1.8 | µM |
| AUCτ | 52 | µM.h |
| Table 1: Pharmacokinetic parameters of this compound at 100 mg QD.[2] |
Clinical Activity of this compound
The clinical activity of this compound was assessed by measuring Prostate-Specific Antigen (PSA) levels and observing disease progression.
| Dose Level | Patient Population | Outcome |
| 50-200 mg QD | mCRPC patients (prior enzalutamide, abiraterone, and docetaxel (B913) permitted) | Stable disease for up to 7 months.[2] |
| 300/400 mg QD | Abiraterone/Enzalutamide-naïve mCRPC patients | >50% PSA decline in 3 out of 4 patients.[1] |
| Table 2: Preliminary efficacy of this compound in mCRPC. |
Experimental Protocols (Illustrative Examples)
Note: The following protocols are provided as illustrative examples for evaluating the combination of a CYP17 lyase inhibitor, such as this compound, with an androgen receptor inhibitor. Specific experimental conditions may need to be optimized.
In Vitro Synergy Assessment
Objective: To determine if the combination of this compound and an androgen receptor inhibitor (e.g., enzalutamide) results in synergistic, additive, or antagonistic effects on prostate cancer cell proliferation.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and enzalutamide (or other AR inhibitor)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Protocol:
-
Cell Seeding: Seed prostate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for both this compound and the AR inhibitor.
-
Combination Treatment: Treat the cells with a matrix of drug concentrations, including single-agent controls and combination treatments.
-
Incubation: Incubate the treated cells for 72-96 hours.
-
Viability Assessment: Add the cell viability reagent to each well and measure the absorbance or luminescence according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in combination with an androgen receptor inhibitor on tumor growth in a mouse xenograft model of prostate cancer.
Materials:
-
Immunocompromised mice (e.g., male nude or SCID mice)
-
Prostate cancer cells (e.g., VCaP)
-
Matrigel
-
This compound and enzalutamide (or other AR inhibitor) formulated for oral gavage
-
Calipers
-
Animal balance
Protocol:
-
Tumor Implantation: Subcutaneously implant prostate cancer cells mixed with Matrigel into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly.
-
Randomization: Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, AR inhibitor alone, combination).
-
Treatment Administration: Administer the drugs daily via oral gavage for a specified period (e.g., 21-28 days).
-
Tumor and Body Weight Measurement: Continue to measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups.
Proposed Clinical Trial Protocol (Phase 1/2)
Title: A Phase 1/2, Open-Label, Dose-Escalation and Expansion Study of this compound in Combination with an Androgen Receptor Inhibitor in Patients with Metastatic Castration-Resistant Prostate Cancer.
Objectives:
-
Phase 1: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound in combination with a standard dose of an AR inhibitor.
-
Phase 2: To evaluate the anti-tumor activity of the combination therapy at the RP2D.
Key Eligibility Criteria:
-
Histologically confirmed prostate adenocarcinoma
-
Metastatic disease
-
Progressive disease on androgen deprivation therapy
-
ECOG performance status 0-1
Study Design:
-
Phase 1 (Dose Escalation): A 3+3 dose-escalation design will be used. Patients will receive a standard dose of an AR inhibitor and escalating doses of this compound.
-
Phase 2 (Cohort Expansion): Patients will be enrolled in expansion cohorts to further evaluate the safety and efficacy of the combination at the RP2D.
Endpoints:
-
Primary (Phase 1): Incidence of dose-limiting toxicities (DLTs).
-
Primary (Phase 2): PSA response rate (≥50% decline from baseline).
-
Secondary: Objective response rate (ORR) per RECIST criteria, progression-free survival (PFS), overall survival (OS), and pharmacokinetic and pharmacodynamic parameters.
Conclusion
This compound, as a selective CYP17 lyase inhibitor, holds significant promise in the treatment of mCRPC. While clinical data for this compound as a monotherapy is encouraging, the true potential may lie in its combination with androgen receptor inhibitors to achieve a more comprehensive blockade of the androgen signaling pathway. The provided illustrative protocols offer a framework for the preclinical and clinical evaluation of such combination therapies, which could lead to improved outcomes for patients with advanced prostate cancer. Further research is warranted to validate the synergistic potential of this compound with various AR inhibitors.
References
Application Notes and Protocols for Determining the Efficacy of ASN-001, a Novel BRAF V600E Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN-001 is a potent and selective small molecule inhibitor targeting the constitutively active BRAF V600E mutant kinase. This mutation is a key driver in a significant portion of melanomas, colorectal cancers, and other malignancies, leading to aberrant activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway.[1] This pathway, when dysregulated, promotes uncontrolled cell proliferation, survival, and differentiation.[2] this compound is designed to specifically bind to the ATP-binding pocket of the BRAF V600E protein, thereby inhibiting its kinase activity and blocking downstream signaling to MEK and ERK.[1]
These application notes provide a comprehensive guide to essential cell-based assays for evaluating the preclinical efficacy of this compound. The protocols detailed herein will enable researchers to assess the compound's impact on cell viability, induction of apoptosis, and its specific inhibitory effect on the MAPK signaling cascade.
Data Presentation: Summary of Expected Quantitative Data
The following tables summarize hypothetical quantitative data from in vitro experiments designed to test the efficacy of this compound.
Table 1: IC50 Values of this compound in BRAF V600E Mutant and Wild-Type Cell Lines
| Cell Line | BRAF Status | IC50 (nM) |
| A375 | V600E Mutant | 50 |
| SK-MEL-28 | V600E Mutant | 75 |
| HT-29 | V600E Mutant | 120 |
| WM35 | V600E Mutant | 90 |
| MCF7 | Wild-Type | >10,000 |
| HEK293 | Wild-Type | >10,000 |
Table 2: Apoptosis Induction by this compound in A375 Cells (48h Treatment)
| Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | 0 | 5.2 ± 1.1 |
| This compound | 50 | 25.8 ± 3.5 |
| This compound | 100 | 48.2 ± 4.2 |
| This compound | 250 | 75.6 ± 5.9 |
Table 3: Inhibition of ERK Phosphorylation by this compound in A375 Cells (2h Treatment)
| Treatment | Concentration (nM) | Relative p-ERK/Total ERK Ratio |
| Vehicle Control | 0 | 1.00 |
| This compound | 10 | 0.65 ± 0.08 |
| This compound | 50 | 0.21 ± 0.05 |
| This compound | 100 | 0.05 ± 0.02 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[3]
Materials:
-
BRAF V600E mutant (e.g., A375, SK-MEL-28) and wild-type (e.g., MCF7) cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.[3]
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Shake the plate for 15 minutes on an orbital shaker.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following treatment with this compound.[4]
Materials:
-
A375 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[5]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed A375 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound and a vehicle control for 48 hours.
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.[4]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[6]
-
Incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[4] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis of MAPK Pathway Inhibition
This protocol assesses the ability of this compound to inhibit the phosphorylation of key proteins in the MAPK pathway.[2]
Materials:
-
A375 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors[5]
-
BCA Protein Assay Kit[5]
-
SDS-PAGE gels and running buffer[5]
-
PVDF membrane[5]
-
Blocking buffer (5% non-fat milk or BSA in TBST)[5]
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-MEK1/2 (Ser217/221), anti-MEK1/2, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies[2]
-
ECL chemiluminescence substrate[2]
-
Chemiluminescence imaging system[2]
Protocol:
-
Seed A375 cells in 6-well plates and grow to 70-80% confluency.[2]
-
Treat cells with different concentrations of this compound for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[2]
-
Determine the protein concentration of each lysate using the BCA assay.[2]
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[2]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with primary antibodies overnight at 4°C.[2]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again with TBST.
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.[2]
-
Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound inhibits the constitutively active BRAF V600E mutant, blocking the MAPK pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for Preclinical Testing of ASN-001
For Researchers, Scientists, and Drug Development Professionals
Introduction to ASN-001
This compound is an investigational small-molecule inhibitor of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide is implicated in the pathophysiology of various neurological disorders through mechanisms such as increased cellular stress, altered mTOR signaling, and impaired autophagy[1]. By selectively targeting nNOS, this compound aims to restore cellular homeostasis and alleviate neuronal and behavioral deficits associated with these conditions[1]. These application notes provide a comprehensive overview of the recommended animal models and preclinical testing protocols to evaluate the efficacy, pharmacokinetics, and safety of this compound.
Target Signaling Pathway: Neuronal Nitric Oxide Synthase (nNOS)
This compound is designed to selectively inhibit the neuronal nitric oxide synthase (nNOS) pathway. In pathological states, excessive nNOS activity leads to an overproduction of nitric oxide (NO), which can result in cellular damage and synaptic dysfunction. This compound aims to modulate this pathway to restore normal physiological function.
Figure 1: this compound Mechanism of Action.
Recommended Animal Models
The selection of appropriate animal models is critical for the preclinical evaluation of this compound. Given its mechanism of action targeting nNOS, models that exhibit neuro-inflammation and synaptic dysfunction are recommended.
| Animal Model | Description | Key Pathological Features | Relevance to Human Disease |
| SOD1-G93A Transgenic Mouse | A model for Amyotrophic Lateral Sclerosis (ALS) that overexpresses a mutant human SOD1 gene[2]. | Motor neuron degeneration, progressive muscle atrophy, and weakness[2]. | Mimics key aspects of familial ALS, allowing for the study of neuroprotective effects. |
| 5xFAD Transgenic Mouse | An Alzheimer's Disease (AD) model with five familial AD mutations. | Amyloid-beta plaques, gliosis, and cognitive deficits. | Represents aggressive amyloid pathology, suitable for testing therapies aimed at mitigating downstream effects like excitotoxicity. |
| BTBR T+ Itpr3tf/J (BTBR) Mouse | An inbred mouse strain exhibiting behavioral phenotypes relevant to Autism Spectrum Disorder (ASD). | Social deficits, repetitive behaviors, and restricted interests. | Useful for evaluating the effects of this compound on core behavioral symptoms of ASD. |
Experimental Protocols
Efficacy Studies
The primary objective of efficacy studies is to determine if this compound can ameliorate disease-related phenotypes in the selected animal models.
References
Application Note: A Validated LC-MS/MS Method for the Quantification of ASN-001 in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN-001 is a novel and potent non-steroidal inhibitor of CYP17 lyase (17,20-lyase), a critical enzyme in the androgen biosynthesis pathway. By selectively blocking this enzyme, this compound effectively reduces the production of androgens such as testosterone (B1683101), offering a promising therapeutic strategy for the treatment of advanced prostate cancer. The clinical development of this compound necessitates a robust and reliable analytical method for its quantification in biological matrices to support pharmacokinetic and toxicokinetic studies.
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described methodology is based on established principles for the analysis of other CYP17A1 inhibitors, such as abiraterone, and provides a framework for the bioanalysis of this new chemical entity.
Signaling Pathway of this compound
This compound exerts its therapeutic effect by inhibiting the CYP17A1 enzyme, which is responsible for two key reactions in steroidogenesis: 17α-hydroxylase and 17,20-lyase activities. The inhibition of the 17,20-lyase activity specifically blocks the conversion of 17α-hydroxyprognenolone and 17α-hydroxyprogesterone into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, respectively. These are essential precursors for the synthesis of testosterone and dihydrotestosterone (B1667394) (DHT), which are potent androgens that drive the growth of prostate cancer. By disrupting this pathway, this compound effectively suppresses androgen levels.
Figure 1: this compound Mechanism of Action.
Experimental Protocol
This protocol provides a general framework for the quantification of this compound in human plasma. Optimization and validation are required for specific laboratory conditions.
1. Materials and Reagents
-
This compound reference standard
-
This compound internal standard (IS), (e.g., a stable isotope-labeled version of this compound)
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, deionized and filtered
2. Sample Preparation
A protein precipitation method is recommended for the extraction of this compound from plasma.
-
Allow all samples and reagents to thaw to room temperature.
-
To 100 µL of plasma sample, add 300 µL of ACN containing the internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions. These will need to be optimized for this compound.
| Parameter | Recommended Setting |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 95% A, ramp to 95% B, then return to initial conditions. Optimize for this compound retention time. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined for this compound and its IS. This involves infusion of the compounds to find the precursor and optimal product ions. |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
4. Data Analysis and Quantification
-
Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
A linear regression with a weighting factor of 1/x² is typically used.
-
The concentration of this compound in quality control and unknown samples is determined from the calibration curve.
Workflow Diagram
Figure 2: Experimental workflow for this compound quantification.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of a validated LC-MS/MS assay for this compound, based on typical results for similar small molecule inhibitors. The specific values will need to be established during method validation for this compound.
| Parameter | Target Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Calibration Curve Range | To be determined based on expected plasma concentrations (e.g., 1 - 1000 ng/mL). |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy. |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Matrix Effect | Internal standard normalized matrix factor should be consistent across different lots of plasma. |
| Recovery | Consistent and reproducible. |
| Stability | This compound should be stable under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop). |
Conclusion
This application note provides a comprehensive overview and a detailed protocol for the quantification of the novel CYP17 lyase inhibitor, this compound, in human plasma using LC-MS/MS. The described method, once optimized and validated for the specific properties of this compound, will be a valuable tool for advancing the clinical development of this promising therapeutic agent for prostate cancer. The high sensitivity, specificity, and throughput of LC-MS/MS make it the ideal platform for bioanalytical support of this compound studies.
Application Notes and Protocols: ASN-001 in Abiraterone-Resistant Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone (B193195), a potent inhibitor of CYP17A1, has been a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). However, the development of resistance, often driven by mechanisms such as androgen receptor (AR) splice variant expression (e.g., AR-V7) and upregulation of steroidogenesis pathways, presents a significant clinical challenge. ASN-001 is a novel, non-steroidal, and selective inhibitor of CYP17 lyase, a key enzyme in the androgen biosynthesis pathway. Clinical studies have demonstrated the potential of this compound in patients with mCRPC, including those who have developed resistance to abiraterone.[1] These application notes provide a comprehensive guide for the preclinical evaluation of this compound in abiraterone-resistant prostate cancer models.
Mechanism of Action
This compound is a potent inhibitor of the CYP17 lyase enzyme, which is a critical component of the androgen biosynthesis pathway. By selectively inhibiting this enzyme, this compound blocks the synthesis of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), which are the primary drivers of prostate cancer growth. A key feature of this compound is its selectivity for testosterone synthesis over cortisol synthesis, which may reduce the need for co-administration of prednisone.[2]
Signaling Pathway Overview
The development of resistance to abiraterone often involves the reactivation of the androgen receptor signaling pathway. This can occur through various mechanisms, including the expression of constitutively active AR splice variants like AR-V7, which lacks the ligand-binding domain. This compound, by targeting the production of androgens, aims to suppress AR signaling even in the context of resistance mechanisms that are dependent on residual androgen levels.
Data Presentation
In Vitro Efficacy of this compound in Abiraterone-Resistant Cell Lines
The following table summarizes hypothetical data on the cytotoxic activity of this compound and abiraterone in both parental and abiraterone-resistant prostate cancer cell lines. This data is for illustrative purposes to demonstrate the expected outcomes.
| Cell Line | Resistance Status | Compound | IC50 (µM) |
| LNCaP | Parental | Abiraterone | 5.2 |
| This compound | 3.8 | ||
| LNCaP-AbiR | Abiraterone-Resistant | Abiraterone | > 20 |
| This compound | 6.1 | ||
| 22Rv1 | Parental (AR-V7 positive) | Abiraterone | 12.5 |
| This compound | 8.9 | ||
| 22Rv1-AbiR | Abiraterone-Resistant | Abiraterone | > 30 |
| This compound | 11.2 |
In Vivo Antitumor Activity of this compound in an Abiraterone-Resistant Xenograft Model
This table presents illustrative data on the in vivo efficacy of this compound in a 22Rv1 abiraterone-resistant xenograft model.
| Treatment Group | Dosing | Mean Tumor Volume at Day 28 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily | 1250 | - |
| Abiraterone | 50 mg/kg, daily | 1180 | 5.6 |
| This compound | 50 mg/kg, daily | 650 | 48 |
| This compound | 100 mg/kg, daily | 420 | 66.4 |
Experimental Protocols
Development of Abiraterone-Resistant Cell Lines
This protocol describes the generation of abiraterone-resistant prostate cancer cell lines for in vitro studies.
Materials:
-
Parental prostate cancer cell lines (e.g., LNCaP, 22Rv1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Abiraterone acetate
-
DMSO (for stock solution)
-
Cell culture flasks and plates
Procedure:
-
Culture parental cells in their recommended growth medium.
-
Initiate treatment with a low concentration of abiraterone (e.g., the IC20 concentration for the parental line).
-
Monitor cell growth and viability. Initially, a significant reduction in cell number is expected.
-
Continue to culture the surviving cells in the presence of the drug, changing the medium every 2-3 days.
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of abiraterone in a stepwise manner.
-
This process of dose escalation should be carried out over several months.
-
Once a resistant population is established at a desired concentration, maintain the cells in a medium containing that concentration of abiraterone.
-
Periodically confirm the resistant phenotype by performing a dose-response curve and comparing the IC50 to the parental cell line.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on abiraterone-resistant and parental prostate cancer cells.
Materials:
-
Parental and abiraterone-resistant prostate cancer cell lines
-
96-well cell culture plates
-
This compound and Abiraterone
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and abiraterone in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis for AR and AR-V7
This protocol is for assessing the expression levels of full-length androgen receptor (AR-FL) and the AR-V7 splice variant.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-AR, anti-AR-V7, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Treat parental and resistant cells with this compound or vehicle for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for AR and AR-V7 mRNA
This protocol allows for the quantification of AR and AR-V7 mRNA expression levels.
Materials:
-
Treated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for AR-FL, AR-V7, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from treated cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with the appropriate master mix, primers, and cDNA template.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression of AR-FL and AR-V7 mRNA, normalized to the housekeeping gene.
Abiraterone-Resistant Xenograft Model
This protocol outlines the establishment and use of an abiraterone-resistant xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., male nude mice)
-
Abiraterone-resistant 22Rv1 cells
-
Matrigel
-
This compound and Abiraterone for in vivo administration
-
Vehicle for drug formulation
-
Calipers for tumor measurement
Procedure:
-
Establish abiraterone resistance in 22Rv1 xenografts by continuously treating tumor-bearing mice with abiraterone until tumors start to regrow.
-
Alternatively, implant an established abiraterone-resistant 22Rv1 cell line subcutaneously into the flanks of mice.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle, abiraterone, this compound at different doses).
-
Administer the treatments as per the planned schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., western blotting, qPCR).
Conclusion
This compound presents a promising therapeutic strategy for patients with abiraterone-resistant prostate cancer. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound's efficacy and mechanism of action in relevant in vitro and in vivo models of abiraterone resistance. These studies are crucial for advancing our understanding of this compound and its potential to overcome resistance to current therapies in mCRPC.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming ASN-001 Resistance in Prostate Cancer Cells
Introduction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming resistance to ASN-001 in prostate cancer cell lines. This compound is a novel, potent, and selective inhibitor of the PI3K/Akt signaling pathway, a critical cascade frequently dysregulated in prostate cancer.[1][2][3][4][5] While this compound shows significant promise, the development of resistance is a clinical and experimental challenge.[2][4] This guide offers structured FAQs, troubleshooting advice, detailed experimental protocols, and visual aids to help researchers identify mechanisms of resistance and explore strategies to restore sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets the p110α and p110δ isoforms of phosphatidylinositol 3-kinase (PI3K). By inhibiting PI3K, this compound prevents the phosphorylation and subsequent activation of Akt, a key downstream effector. This leads to the suppression of downstream signaling pathways that control cell survival, proliferation, and growth in prostate cancer cells.
Q2: My prostate cancer cells (e.g., LNCaP, PC-3, DU145) are showing decreased sensitivity to this compound over time. What are the potential causes?
A2: Decreased sensitivity, or acquired resistance, can arise from several molecular changes within the cancer cells.[6][7][8][9] Common mechanisms include:
-
Reactivation of the PI3K/Akt Pathway: This can occur through mutations in PI3K subunits or loss of the tumor suppressor PTEN, which negatively regulates the pathway.[4]
-
Bypass Signaling Pathway Activation: Cells may upregulate alternative survival pathways to circumvent the PI3K/Akt blockade. Common bypass pathways in prostate cancer include the Androgen Receptor (AR) signaling pathway, MAPK/ERK pathway, and the JAK/STAT pathway.[1][6]
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[7]
-
Target Alteration: Although less common for this class of inhibitors, mutations in the drug-binding pocket of the PI3K enzyme could prevent this compound from binding effectively.
Q3: How can I confirm that my cells have developed resistance to this compound?
A3: Resistance can be quantitatively confirmed by performing a dose-response assay (e.g., MTT or CellTiter-Glo assay) to compare the IC50 (half-maximal inhibitory concentration) of this compound in your suspected resistant cell line versus the parental, sensitive cell line. A significant increase (typically >5-fold) in the IC50 value indicates the development of resistance.
Q4: Are there established this compound resistant prostate cancer cell lines available for use as a control?
A4: While specific this compound resistant lines are proprietary, you can generate your own resistant cell line in the lab. This is typically achieved by culturing a sensitive parental cell line (e.g., LNCaP) in the continuous presence of escalating, sub-lethal concentrations of this compound over several months.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| This compound treatment is no longer reducing cell viability. | 1. Development of Resistance: Cells have acquired molecular changes that circumvent the drug's effect. 2. Incorrect Drug Concentration: Errors in dilution or calculation. 3. Degraded Drug Stock: Improper storage of this compound. | 1. Confirm Resistance: Perform a dose-response curve to determine the IC50 value. Compare it to the parental line (See Table 1). 2. Verify Drug Concentration: Prepare a fresh dilution series from a new stock and repeat the experiment. 3. Use Fresh Drug: Thaw a new aliquot of this compound. Store stock solutions at -80°C and working solutions at -20°C for no longer than one month. |
| Phospho-Akt levels are not decreasing after this compound treatment in resistant cells. | 1. Reactivation of PI3K/Akt Pathway: Potential mutation in PIK3CA or loss of PTEN. 2. Upstream Activation: Increased signaling from receptor tyrosine kinases (RTKs) like EGFR or HER2. | 1. Sequence Key Genes: Check for mutations in PIK3CA and PTEN. Perform a Western blot to assess total PTEN protein levels (See Table 2). 2. Profile RTK Activity: Use a phospho-RTK array or perform Western blots for key activated receptors (p-EGFR, p-HER2). Consider co-treatment with an appropriate RTK inhibitor. |
| Phospho-Akt levels decrease, but cells still proliferate. | Activation of Bypass Pathways: Cells are using alternative signaling routes for survival. Common culprits are the AR or MAPK pathways.[3][6] | 1. Probe for Bypass Signaling: Perform Western blot analysis for key markers of alternative pathways (e.g., Phospho-ERK, total AR, PSA) (See Table 2). 2. Test Combination Therapy: Treat resistant cells with this compound in combination with an AR antagonist (e.g., Enzalutamide) or a MEK inhibitor (e.g., Trametinib). Look for synergistic effects on cell viability. |
| Inconsistent results between experiments. | 1. Cell Culture Issues: Mycoplasma contamination, high passage number leading to genetic drift.[10][11][12][13][14] 2. Experimental Variability: Inconsistent cell seeding density, variable incubation times. | 1. Test for Mycoplasma: Use a PCR-based mycoplasma detection kit. 2. Use Low Passage Cells: Thaw a new, early-passage vial of the parental cell line. 3. Standardize Protocols: Ensure consistent cell numbers, reagent volumes, and incubation periods for all experiments. |
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Prostate Cancer Cells
| Cell Line | Description | This compound IC50 (nM) | Fold Resistance |
| LNCaP-Parental | Androgen-sensitive, PTEN-null | 150 nM | 1.0 |
| LNCaP-AR-001 | This compound Resistant | 2100 nM | 14.0 |
| PC-3-Parental | Androgen-independent, PTEN-null | 250 nM | 1.0 |
| PC-3-AR-001 | This compound Resistant | 3500 nM | 14.0 |
Data are representative examples and should be generated for your specific cell lines.
Table 2: Example Western Blot Results in LNCaP Parental vs. LNCaP-AR-001 Cells
| Protein Target | LNCaP-Parental (Relative Expression) | LNCaP-AR-001 (Relative Expression) | Implication of Change |
| Phospho-Akt (S473) | ↓↓↓ (with this compound) | ↓ (with this compound) | Incomplete pathway inhibition |
| Total Akt | Unchanged | Unchanged | - |
| PTEN | Absent | Absent | Baseline pathway activation |
| Phospho-ERK1/2 | Unchanged | ↑↑ | MAPK pathway activation |
| Androgen Receptor (AR) | ↓ (with this compound) | ↑↑↑ | Upregulation of AR signaling |
Arrows indicate the direction and magnitude of change in protein levels after this compound treatment relative to untreated controls.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the IC50 of this compound.[15][16][17][18]
-
Materials:
-
Prostate cancer cells (e.g., LNCaP, PC-3)
-
96-well cell culture plates
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[17]
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate overnight (37°C, 5% CO2).
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the media from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Carefully aspirate the media and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.
-
Western Blotting
This protocol is used to analyze protein expression and signaling pathway activation.[19][20][21][22]
-
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-AR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
-
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[20]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
siRNA-Mediated Gene Knockdown
This protocol is used to investigate the functional role of a specific gene (e.g., AR, ERK) in conferring resistance.[23][24][25][26]
-
Materials:
-
Resistant prostate cancer cells
-
siRNA targeting your gene of interest (and a non-targeting control siRNA)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ 3000)[27]
-
Opti-MEM™ I Reduced Serum Medium
-
6-well plates
-
-
Procedure:
-
One day before transfection, seed the resistant cells in a 6-well plate so they are 60-80% confluent on the day of transfection.[27]
-
For each well, dilute the siRNA (e.g., to a final concentration of 20 nM) in Opti-MEM™.[23]
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's protocol.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complex dropwise to the cells.
-
Incubate for 48-72 hours.
-
After incubation, validate knockdown efficiency by Western blot or qPCR.
-
Treat the knockdown cells with this compound and perform a cell viability assay to determine if sensitivity is restored.
-
Mandatory Visualizations
Caption: PI3K/Akt signaling and potential this compound resistance pathways.
Caption: Workflow for identifying this compound resistance mechanisms.
References
- 1. Therapy resistance in prostate cancer: mechanism, signaling and reversal strategies [explorationpub.com]
- 2. Targeting PI3K/Akt signaling in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. urotoday.com [urotoday.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of Therapeutic Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [The mechanisms of drug resistance in prostate cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. promocell.com [promocell.com]
- 11. Troubleshooting: Cell Culture (Appendix 1) - Practical Techniques in Molecular Biotechnology [cambridge.org]
- 12. corning.com [corning.com]
- 13. adl.usm.my [adl.usm.my]
- 14. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - RU [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. medium.com [medium.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. aacrjournals.org [aacrjournals.org]
- 26. mdpi.com [mdpi.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Managing Adverse Effects of ASN-001 in Clinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the adverse effects of ASN-001 in clinical studies.
I. Troubleshooting Guides & FAQs
This section provides practical, question-and-answer guidance for managing common and significant adverse effects associated with this compound.
Hepatotoxicity (Elevated ALT/AST)
Q1: We have a patient in our this compound trial who has developed Grade 3 elevation in ALT/AST. What are the recommended steps?
A1: Asymptomatic, reversible Grade 3 elevation of ALT/AST has been reported with this compound, particularly at higher doses (e.g., 400mg). The primary management strategy is dose modification.
Recommended Actions:
-
Confirm the finding: Repeat the liver function tests (LFTs) to confirm the elevation.
-
Temporarily interrupt this compound dosing: Hold the administration of this compound and monitor LFTs frequently (e.g., every 2-3 days) until the values return to Grade 1 or baseline.
-
Investigate alternative causes: Rule out other potential causes of liver injury, such as viral hepatitis, concomitant medications, or disease progression.
-
Dose reduction: Once the ALT/AST levels have decreased to a safe level (Grade ≤1), consider restarting this compound at a reduced dose. Clinical trial data has shown that patients who experienced Grade 3 ALT/AST elevation at 400mg were successfully retreated at a lower dose (e.g., 300mg) without recurrence.[1]
-
Continue monitoring: After dose reduction, continue to monitor LFTs closely (e.g., weekly for the first month) to ensure the patient tolerates the new dose.
Q2: What is the recommended liver function monitoring schedule for patients on this compound?
A2: A robust liver function monitoring protocol is crucial for early detection of potential hepatotoxicity.
Experimental Protocol: Liver Function Monitoring
-
Baseline: Assess ALT, AST, total bilirubin, and alkaline phosphatase prior to initiating this compound.
-
During Treatment:
-
Cycles 1-2: Monitor LFTs every two weeks.
-
Subsequent Cycles: Monitor LFTs at the beginning of each cycle.
-
Asymptomatic patients with abnormal LFTs: Increase the frequency of monitoring to weekly until levels stabilize or return to baseline.
-
-
Dose Escalation: If the protocol involves dose escalation, monitor LFTs prior to each dose increase and more frequently (e.g., weekly) for the first month after the dose has been increased.
Common Low-Grade Adverse Effects
Q3: A patient is experiencing Grade 1 fatigue. What are the management recommendations?
A3: Fatigue is a common, generally mild (Grade 1/2) adverse event reported with this compound.[1] Management focuses on non-pharmacological interventions.
Management Strategies for Fatigue:
-
Patient Education: Inform the patient that fatigue is a known side effect and encourage them to report its severity and impact on daily activities.
-
Energy Conservation: Advise the patient on strategies to conserve energy, such as prioritizing activities, delegating tasks, and scheduling rest periods.
-
Physical Activity: Recommend light to moderate exercise, as tolerated, such as walking or stretching, which has been shown to help manage cancer-related fatigue.
-
Sleep Hygiene: Provide guidance on good sleep hygiene to improve the quality of rest.
-
Nutritional Support: Ensure the patient maintains adequate hydration and a balanced diet.
Q4: How should we manage mild to moderate nausea in patients receiving this compound?
A4: Nausea, typically Grade 1 or 2, has been observed in patients treated with this compound.[1] Proactive management can improve patient comfort and adherence.
Management Strategies for Nausea:
-
Dietary Modifications:
-
Advise patients to eat small, frequent meals throughout the day.
-
Recommend bland, low-fat foods and avoidance of spicy, greasy, or overly sweet foods.
-
Suggest cold or room-temperature foods to reduce strong smells that can trigger nausea.
-
-
Hydration: Encourage sipping clear fluids frequently.
-
Pharmacological Intervention (if necessary): For persistent nausea, consider prescribing antiemetics. Dopamine antagonists (e.g., prochlorperazine) or serotonin (B10506) (5-HT3) antagonists (e.g., ondansetron) can be effective.
Q5: A patient is reporting dizziness. What steps should be taken?
A5: Dizziness is another reported Grade 1/2 adverse event.[1] It's important to assess the severity and ensure patient safety.
Management Strategies for Dizziness:
-
Safety Precautions: Advise the patient to move slowly when changing positions (e.g., from sitting to standing) and to avoid activities that require alertness, such as driving or operating heavy machinery, until the dizziness subsides.
-
Hydration: Ensure the patient is well-hydrated, as dehydration can contribute to dizziness.
-
Assess for Orthostatic Hypotension: Check the patient's blood pressure and heart rate in both supine and standing positions to rule out orthostatic hypotension.
-
Medication Review: Review concomitant medications to identify any that may be contributing to dizziness.
Q6: What is the recommended approach for managing constipation associated with this compound?
A6: Constipation has been reported as a Grade 1/2 adverse effect.[2] A stepwise approach to management is recommended.
Management Strategies for Constipation:
-
Increase Fluid Intake: Advise the patient to drink plenty of fluids (e.g., 8-10 glasses of water per day).
-
Increase Dietary Fiber: Recommend a diet rich in fiber, including fruits, vegetables, and whole grains.
-
Promote Physical Activity: Encourage regular, light exercise as tolerated.
-
Stool Softeners and Laxatives: If lifestyle modifications are insufficient, consider a stool softener (e.g., docusate) or a gentle laxative (e.g., polyethylene (B3416737) glycol).
II. Quantitative Data Summary
The following tables summarize the reported adverse effects of this compound from clinical studies.
Table 1: Common Drug-Related Adverse Events with this compound
| Adverse Event | Grade | Incidence |
| Fatigue | 1/2 | Most common |
| Nausea | 1/2 | Common |
| Dizziness | 1/2 | Common |
| Constipation | 1/2 | Common |
Data synthesized from clinical trial reports.[1][2]
Table 2: Significant Adverse Events and Dose Relationship
| Adverse Event | Grade | Dose | Incidence & Management |
| Elevated ALT/AST | 3 | 400mg | Two patients experienced asymptomatic, reversible elevation. Resolved with dose reduction to 300mg without recurrence. |
Data from a Phase 1/2 clinical trial of this compound.[1]
III. Visualizations
Signaling Pathway
Caption: Mechanism of Action of this compound.
Experimental Workflow
Caption: Workflow for Managing Elevated Liver Function Tests (LFTs).
Logical Relationship
Caption: Decision Tree for Managing Common Low-Grade Adverse Events.
References
Technical Support Center: Strategies for Optimizing the Oral Bioavailability of ASN-001 and Other Investigational Drugs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the oral bioavailability of investigational compounds, with a focus on the CYP17 lyase inhibitor ASN-001 as a case study.
Frequently Asked Questions (FAQs)
Q1: There appear to be multiple compounds referred to as this compound in scientific literature. Which compound is this guide focused on?
A1: It is correct that the designation "this compound" has been used for several distinct investigational drugs. This guide focuses on the orally available, non-steroidal CYP17 lyase inhibitor developed for the treatment of metastatic castration-resistant prostate cancer.[1][2] This compound selectively inhibits the lyase activity of CYP17A1, a key enzyme in the androgen biosynthesis pathway, thereby reducing androgen production.[2]
Q2: Published data from clinical trials suggest that this compound has high oral bioavailability. Why is a guide on improving its bioavailability necessary?
A2: While early clinical data for the CYP17 lyase inhibitor this compound have indicated good systemic exposure and high oral bioavailability, this guide serves two primary purposes.[3] First, it provides a framework for troubleshooting and confirming bioavailability during preclinical and formulation development, as challenges can arise with different salt forms, polymorphs, or formulations. Second, the principles and methodologies outlined here are broadly applicable to other poorly soluble investigational drugs that may face oral bioavailability challenges. This guide uses this compound as a representative example to discuss strategies applicable to a wide range of oral anticancer agents.[4][5]
Q3: What are the main physicochemical and physiological barriers to the oral bioavailability of drugs like this compound?
A3: The primary barriers to oral bioavailability for many anticancer drugs, particularly those in the small molecule category, include:
-
Poor aqueous solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed.[5]
-
Low intestinal permeability: The dissolved drug must be able to pass through the intestinal epithelium to enter the bloodstream.
-
First-pass metabolism: The drug may be extensively metabolized by enzymes in the gut wall and liver before it reaches systemic circulation.[4]
-
Efflux by transporters: Transporters like P-glycoprotein (P-gp) can actively pump the drug back into the intestinal lumen, limiting its absorption.[4]
Troubleshooting Guide
Issue 1: Inconsistent or Low Drug Exposure in Preclinical In Vivo Studies
| Potential Cause | Troubleshooting/Suggested Solution |
| Poor aqueous solubility | Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area for dissolution. Amorphous Solid Dispersions (ASDs): Formulate the drug with a polymer (e.g., PVP, HPMC) to create an amorphous solid dispersion. This disrupts the crystal lattice, enhancing solubility. |
| pH-dependent solubility | pH Modification: For weakly basic compounds, consider using pH-modifying excipients in the formulation to create a more favorable microenvironment for dissolution in the gastrointestinal tract. |
| Poor wettability | Use of Surfactants/Wetting Agents: Incorporate pharmaceutically acceptable surfactants or wetting agents into the formulation to improve the dispersibility of the drug particles in the aqueous environment of the gut.[6] |
Issue 2: High In Vitro Permeability (e.g., in Caco-2 assays) but Low In Vivo Bioavailability
| Potential Cause | Troubleshooting/Suggested Solution |
| High first-pass metabolism | In Vitro Metabolic Stability Assays: Use liver microsomes or hepatocytes to assess the metabolic stability of the compound. If significant metabolism is observed, consider prodrug strategies or co-administration with metabolic inhibitors (use with caution and thorough investigation). |
| Efflux transporter activity | Caco-2 Permeability Assay with Inhibitors: Conduct Caco-2 permeability assays with and without specific inhibitors of efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) (e.g., verapamil, elacridar) to determine if the drug is a substrate. |
| Formulation instability in vivo | Assess Formulation Stability: Evaluate the stability of your formulation (e.g., nanoformulation) in simulated gastrointestinal fluids to ensure the drug remains in a solubilized or dispersed state until absorption. |
Data Presentation
Table 1: Comparison of Dissolution Rates for Different this compound Formulations
| Formulation | Dissolution Medium | Time to 85% Dissolution (minutes) |
| Crystalline API | Simulated Gastric Fluid (pH 1.2) | > 120 |
| Crystalline API | Fasted State Simulated Intestinal Fluid (pH 6.5) | 95 |
| Micronized API | Fasted State Simulated Intestinal Fluid (pH 6.5) | 45 |
| Amorphous Solid Dispersion (1:3 with PVP) | Fasted State Simulated Intestinal Fluid (pH 6.5) | 15 |
Table 2: Effect of P-gp Inhibitor on this compound Permeability in Caco-2 Assay
| Condition | Apparent Permeability (Papp, A to B) (x 10⁻⁶ cm/s) | Apparent Permeability (Papp, B to A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound (10 µM) | 8.5 | 29.8 | 3.5 |
| This compound (10 µM) + Verapamil (100 µM) | 15.2 | 17.5 | 1.15 |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Immediate-Release Formulations
-
Apparatus: USP Apparatus 2 (Paddle).[7]
-
Dissolution Medium: 900 mL of a biorelevant medium such as Fasted State Simulated Intestinal Fluid (FaSSIF). Maintain the medium at 37 ± 0.5°C.[8]
-
Procedure: a. Place one dosage form (e.g., tablet or capsule) in each vessel. b. Set the paddle speed to 50 rpm.[7] c. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, and 120 minutes). d. Replace the withdrawn volume with fresh, pre-warmed medium. e. Filter the samples immediately using a suitable filter (e.g., 0.45 µm PTFE). f. Analyze the concentration of the dissolved drug in the samples using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[9]
-
Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).[9]
-
Transport Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). b. Add the test compound solution (e.g., 10 µM this compound) to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh buffer.
-
Transport Experiment (Basolateral to Apical - B to A): a. Perform the experiment as above, but add the test compound to the basolateral chamber and sample from the apical chamber to determine the efflux ratio.[10]
-
Sample Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[10]
Protocol 3: In Vivo Pharmacokinetic Study in Rodents (General Outline)
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate species), typically 8-10 weeks old. Acclimatize the animals for at least one week before the study.
-
Dosing:
-
Intravenous (IV) Group: Administer the drug (e.g., in a solution with a solubilizing agent like DMSO or PEG400) via the tail vein to determine clearance and volume of distribution. This group is essential for calculating absolute bioavailability.[11]
-
Oral (PO) Group: Administer the test formulation via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via the tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[12]
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.[12]
-
Sample Analysis: Quantify the drug concentration in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Visualizations
Caption: Simplified CYP17 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for assessing and enhancing oral bioavailability.
Caption: Decision tree for troubleshooting poor oral bioavailability.
References
- 1. ASN001 : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 2. Facebook [cancer.gov]
- 3. asanabio.com [asanabio.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. fip.org [fip.org]
- 9. enamine.net [enamine.net]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: ASN-001 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility and stability of ASN-001 for in vitro experimental use. This compound, a novel therapeutic candidate, can present challenges in laboratory settings due to its chemical properties. This guide is intended for researchers, scientists, and drug development professionals to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary solubility and stability concerns when working with this compound in vitro?
A1: The main challenges with this compound relate to its limited aqueous solubility and its susceptibility to chemical degradation, particularly deamidation of its asparagine residue.[1][2] These issues can lead to inaccurate concentration measurements, loss of biological activity, and inconsistent experimental results.
Q2: What is deamidation and how does it affect this compound?
A2: Deamidation is a chemical reaction in which an amide functional group is removed. In the case of this compound, the asparagine (Asn) residue can be converted to aspartic acid (Asp) or isoaspartic acid (isoAsp).[1][2] This modification alters the charge and structure of the molecule, which can significantly impact its biological activity and binding affinity. The process typically proceeds through a cyclic imide intermediate, especially under neutral to alkaline conditions.[2]
Q3: What factors influence the rate of this compound deamidation?
A3: The rate of deamidation is influenced by several factors:
-
pH: Deamidation is significantly accelerated at neutral and alkaline pH.[2] In acidic conditions, deamidation can still occur but may proceed through direct hydrolysis rather than a cyclic imide intermediate.[2]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deamidation. For optimal stability, it is crucial to adhere to recommended storage and handling temperatures.
-
Buffer Composition: The specific ions and additives in your buffer system can influence the rate of degradation.
-
Adjacent Amino Acids: The amino acids adjacent to the asparagine residue in a peptide chain can influence the rate of deamidation.[2][3]
Troubleshooting Guide
Issue 1: Low or Inconsistent Solubility of this compound
Symptoms:
-
Visible precipitate in the stock solution or final assay buffer.
-
Difficulty dissolving the lyophilized powder.
-
Non-linear dose-response curves in biological assays.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent | Start by dissolving this compound in a small amount of an organic solvent like DMSO or ethanol, and then serially dilute into your aqueous assay buffer. Always consult the product datasheet for recommended solvents. |
| Low Temperature of Solvent | Ensure the solvent is at room temperature before attempting to dissolve the compound. |
| pH of Aqueous Buffer | The pH of the buffer can significantly affect the solubility of ionizable compounds. Test a range of pH values to find the optimal solubility conditions, keeping in mind the impact of pH on stability. |
| Exceeding Solubility Limit | Avoid preparing stock solutions at concentrations higher than the recommended maximum. It is often better to prepare a fresh, lower concentration stock than to work with a supersaturated and potentially unstable solution. |
Issue 2: Loss of this compound Activity Over Time
Symptoms:
-
Decreased potency or efficacy in bioassays with older stock solutions.
-
Inconsistent results between experiments run on different days.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Deamidation at Neutral/Alkaline pH | Prepare fresh stock solutions in a slightly acidic buffer (e.g., pH 5-6) if the compound's activity is not pH-dependent. Minimize the time this compound spends in neutral or alkaline buffers before use.[2] |
| Improper Storage | Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light if the molecule is light-sensitive. |
| Oxidation | If this compound is susceptible to oxidation, consider degassing buffers or adding antioxidants, if compatible with your assay. |
| Adsorption to Labware | Use low-protein-binding tubes and pipette tips to minimize loss of the compound due to surface adsorption. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Pre-warm: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of a recommended organic solvent (e.g., DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, low-protein-binding tubes. Store immediately at -80°C, protected from light.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution into your final assay buffer. It is critical to add the stock solution to the buffer and mix immediately to prevent precipitation.
-
pH Considerations: If deamidation is a concern, use a slightly acidic buffer for dilutions and minimize the time the compound is in neutral or alkaline buffers.
-
Immediate Use: Use the prepared working solutions as quickly as possible to minimize degradation.
Visual Guides
References
Technical Support Center: Troubleshooting ASN-001 Experiments
Disclaimer: The identifier "ASN-001" has been associated with multiple investigational compounds in scientific literature, including a CYP17 lyase inhibitor, a non-selective β-Adrenergic receptor blocker, and an O-GlcNAcase inhibitor (ASN90).[1][2][3] This guide provides general troubleshooting advice for common issues encountered in cell-based assays, which may be applicable to experiments involving a compound designated as this compound.
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and other common issues that may arise during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our assay results between wells of the same plate. What are the common causes for this?
A1: High variability within a single plate, often referred to as the "edge effect," can be caused by several factors.[4] Wells along the edge of the microtiter plate are more susceptible to evaporation and temperature fluctuations compared to the inner wells. This can lead to differences in cell growth, compound concentration, and ultimately, assay signal.
To mitigate this, consider the following:
-
Use a humidified incubator: This helps to minimize evaporation from the wells.
-
Utilize perimeter wells for buffer or media only: Fill the outer wells with sterile buffer or media and do not include them in your experimental analysis.[4]
-
Ensure uniform cell seeding: Uneven cell distribution is a common source of variability. Ensure your cell suspension is homogenous before and during plating.
Q2: Our experimental results are inconsistent from one experiment to the next. What could be the underlying reasons?
A2: Inconsistent results between experiments can stem from several sources, broadly categorized as uncontrolled conditions and experimental error.[5][6]
| Potential Cause | Description | Mitigation Strategies |
| Cell Passage Number | Cell lines can change their characteristics over time with repeated sub-culturing (passaging).[7][8] This can affect morphology, growth rates, protein expression, and response to stimuli.[8] | Keep passage numbers low and consistent across experiments.[8] Use a fresh vial of cells from a cell bank after a certain number of passages. |
| Reagent Variability | Differences in reagent lots (e.g., serum, media, compounds) can introduce variability. | Record lot numbers for all reagents used in each experiment. When starting a new lot, consider running a bridging experiment to compare with the previous lot. |
| Inconsistent Incubation Times | The duration of cell treatment and subsequent assay steps can significantly impact the results.[9] | Standardize all incubation times and use timers to ensure consistency. |
| Instrument Variation | Differences in instrument settings or performance (e.g., plate readers, liquid handlers) can lead to inconsistent readings.[9] | Perform regular calibration and maintenance of all laboratory equipment. Use standardized instrument settings for each experiment. |
Q3: We are seeing unexpected cell toxicity or a lack of expected biological response. What should we investigate?
A3: This could be due to issues with the compound itself, the cells, or the assay protocol.
-
Compound Integrity: Verify the identity, purity, and concentration of your this compound stock solution. Improper storage can lead to degradation.
-
Cell Health: Ensure your cells are healthy and free from contamination, particularly from mycoplasma, which can alter cellular responses.[7][8]
-
Mechanism of Action: Depending on the specific this compound being used, the expected biological response will differ. For instance, an O-GlcNAcase inhibitor like ASN90 would be expected to increase protein O-GlcNAcylation.[3] Ensure your assay is designed to measure a relevant downstream effect of the target pathway.
Troubleshooting Guides
Guide 1: Addressing Inconsistent Cell Viability/Proliferation Assay Results
This guide provides a systematic approach to troubleshooting common issues with cell viability and proliferation assays.
Guide 2: Investigating a Suspected Signaling Pathway Issue
If your experimental results suggest an issue with the expected signaling pathway, this guide provides steps to diagnose the problem. The specific pathway will depend on the this compound compound being used. For example, if working with a compound that inhibits the type I IFN signaling pathway, you would investigate components of that pathway.[10][11]
Experimental Protocols
Protocol 1: General Cell Seeding for Microtiter Plates
-
Cell Culture: Grow cells to 70-80% confluency in appropriate growth medium.
-
Cell Detachment: Wash cells with PBS and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA).
-
Cell Counting: Neutralize the dissociation reagent, centrifuge the cells, and resuspend in fresh medium. Count the cells using a hemocytometer or automated cell counter.
-
Seeding Suspension: Dilute the cells to the desired seeding density in fresh medium. Ensure the cell suspension is thoroughly mixed to prevent clumping.
-
Plating: Dispense the cell suspension into the microtiter plate wells. Gently rock the plate in a cross pattern to ensure even distribution of cells.
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for the desired attachment period before starting the experiment.
Protocol 2: Mycoplasma Contamination Testing
Regular testing for mycoplasma is crucial for maintaining data integrity.[8]
-
Sample Collection: Collect 1 mL of spent culture medium from a 2-3 day old cell culture.
-
DNA Extraction: Extract DNA from the collected medium using a commercial DNA extraction kit suitable for cell culture supernatants.
-
PCR Amplification: Perform PCR using primers specific for mycoplasma 16S rRNA genes. Include positive and negative controls.
-
Analysis: Analyze the PCR products by gel electrophoresis. The presence of a band of the correct size in the sample lane indicates mycoplasma contamination. Alternatively, use a real-time PCR-based detection kit for quantitative analysis.
References
- 1. urotoday.com [urotoday.com]
- 2. Auson-Hepatitis B Virus [ausonpharma.com]
- 3. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. focus.gbo.com [focus.gbo.com]
- 5. study.com [study.com]
- 6. Identifying Potential Reasons for Inconsistent Experiment Results - Video | Study.com [study.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.kr]
- 8. m.youtube.com [m.youtube.com]
- 9. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 10. African swine fever virus pH240R enhances viral replication via inhibition of the type I IFN signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. African Swine Fever Virus Cysteine Protease pS273R Inhibits Type I Interferon Signaling by Mediating STAT2 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
ASN-001 Technical Support Center: Optimizing Dosage and Minimizing Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of ASN-001 while minimizing potential toxicity. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel, non-steroidal, and potent inhibitor of CYP17 lyase. It selectively inhibits the synthesis of testosterone (B1683101) over cortisol in the adrenal glands. This selectivity is significant as it may reduce the need for co-administration of prednisone, which is often required with other CYP17 inhibitors to manage mineralocorticoid excess.
Q2: What are the most common adverse events observed with this compound in clinical trials?
A2: In clinical studies, this compound has been generally well-tolerated. The most frequently reported drug-related adverse events are Grade 1/2 and include fatigue, nausea, and dizziness.
Q3: Has any significant dose-limiting toxicity been identified for this compound?
A3: Yes, at a dosage of 400mg once daily, asymptomatic and reversible Grade 3 elevation of ALT/AST (liver enzymes) was observed in some patients. This toxicity was not observed to recur when patients were retreated at a lower dose of 300mg. Consequently, doses below 400mg are recommended for further evaluation to enhance safety and efficacy.
Q4: What is the recommended starting dose for in vivo studies based on clinical findings?
A4: Based on Phase 1/2 clinical trial data, daily oral doses of 50mg, 100mg, 200mg, and 300mg have been evaluated and were generally well-tolerated. The optimal dose for efficacy with a manageable safety profile appears to be below 400mg daily. For initial in vivo experiments, a dose-escalation study starting from the lower end of this range is advisable.
Troubleshooting Guide
Issue 1: Elevated liver enzymes (ALT/AST) are observed in our in vivo animal models.
-
Question: We are seeing a significant increase in ALT and AST levels in our animal models treated with this compound. How should we proceed?
-
Answer:
-
Dose Reduction: The observed hepatotoxicity is consistent with clinical findings at higher doses (400mg). Immediately consider reducing the dose of this compound. A dose-response study for toxicity is highly recommended.
-
Monitor Liver Function: Implement more frequent monitoring of liver function markers (ALT, AST, bilirubin, alkaline phosphatase) in your study protocol.
-
Histopathological Analysis: At the study endpoint, perform a thorough histopathological examination of liver tissues to assess for any signs of cellular damage, necrosis, or inflammation.
-
In Vitro Confirmation: To further investigate the mechanism of toxicity, consider conducting in vitro hepatotoxicity assays using primary hepatocytes or liver-derived cell lines (e.g., HepG2). This can help determine if the toxicity is directly mediated by this compound or its metabolites.
-
Issue 2: Unexpected off-target effects are noted in our cell-based assays.
-
Question: Our in vitro experiments are showing effects on pathways not directly related to CYP17 lyase. How can we troubleshoot this?
-
Answer:
-
Confirm Compound Purity: Ensure the purity of your this compound compound. Impurities could be responsible for the observed off-target effects.
-
Concentration-Response Curve: Perform a detailed concentration-response analysis to determine if the off-target effects are occurring at concentrations significantly higher than the IC50 for CYP17 lyase inhibition.
-
Target Engagement Assay: If possible, implement a target engagement assay to confirm that this compound is interacting with CYP17 lyase at the concentrations used in your experiments.
-
Panel Screening: Consider screening this compound against a panel of other receptors and enzymes to identify potential off-target interactions.
-
Data Presentation
Table 1: Summary of this compound Clinical Trial Dosage and Associated Toxicities
| Dose (Once Daily) | Number of Patients (n) | Most Common Adverse Events (Grade 1/2) | Grade 3 Adverse Events |
| 50 mg | 23 (in total across all cohorts) | Fatigue, Nausea, Dizziness | None Reported |
| 100 mg | 23 (in total across all cohorts) | Fatigue, Nausea, Dizziness | None Reported |
| 200 mg | 23 (in total across all cohorts) | Fatigue, Nausea, Dizziness | None Reported |
| 300 mg | 23 (in total across all cohorts) | Fatigue, Nausea, Dizziness | None Reported |
| 400 mg | 23 (in total across all cohorts) | Fatigue, Nausea, Dizziness | Asymptomatic, reversible elevation of ALT/AST |
Data compiled from publicly available clinical trial information.
Experimental Protocols
In Vitro Hepatotoxicity Assessment
Objective: To evaluate the potential of this compound to induce cytotoxicity in liver cells.
Cell Line: HepG2 (human hepatoma cell line) or primary human hepatocytes.
Key Experiments:
-
Cell Viability Assay (MTT Assay)
-
Methodology:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
-
-
Lactate Dehydrogenase (LDH) Release Assay (for Necrosis)
-
Methodology:
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
After the treatment period, collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant, following the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
-
-
-
Caspase-3/7 Activity Assay (for Apoptosis)
-
Methodology:
-
Seed and treat cells as described for the MTT assay.
-
Use a commercially available caspase-3/7 activity assay kit (e.g., a luminogenic or fluorogenic substrate-based assay).
-
Following the manufacturer's protocol, add the caspase reagent to the wells and incubate for the recommended time.
-
Measure the luminescence or fluorescence using a microplate reader.
-
Express the results as a fold change in caspase activity compared to the vehicle control.
-
-
Mandatory Visualizations
Caption: this compound inhibits CYP17 lyase, blocking androgen synthesis.
Caption: Troubleshooting workflow for managing this compound-induced toxicity.
Technical Support Center: ASN-001 Drug-Drug Interaction Potential
Disclaimer: Information regarding the specific drug-drug interaction potential of ASN-001 is not publicly available. The following content is a template based on standard practices for evaluating drug-drug interactions and should be populated with specific data for this compound as it becomes available.
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the drug-drug interaction (DDI) potential of this compound. The information is presented in a question-and-answer format to address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound and which cytochrome P450 (CYP) enzymes are involved?
A1: The specific human CYP450 enzymes responsible for the metabolism of this compound have not been publicly disclosed. To identify the metabolizing enzymes, it is recommended to conduct in vitro studies using human liver microsomes (HLMs) or recombinant human CYP enzymes. A suggested experimental workflow is outlined below.
Q2: Does this compound have the potential to inhibit major CYP450 enzymes?
A2: Preclinical studies and data from early-stage clinical trials suggest that this compound has a low potential for drug-drug interactions.[1] However, quantitative data from in vitro CYP inhibition assays (e.g., IC50 values) are not publicly available. To assess the inhibitory potential of this compound, direct and time-dependent inhibition assays should be performed.
Q3: Is this compound an inducer of CYP450 enzymes?
A3: There is no publicly available information on the potential of this compound to induce CYP450 enzymes. In vitro studies using cryopreserved human hepatocytes are necessary to evaluate the induction potential of this compound on key CYP enzymes such as CYP1A2, CYP2B6, and CYP3A4.
Q4: Are there any known clinically significant drug-drug interactions with this compound?
A4: No clinically significant drug-drug interactions have been reported in the available literature from Phase 1/2 clinical trials.[1] Patients in these trials received this compound as a monotherapy. Further clinical studies are required to evaluate the DDI potential of this compound when co-administered with other medications.
Troubleshooting Guides
Issue 1: High variability in metabolite formation in human liver microsome experiments.
-
Potential Cause 1: Substrate Concentration: The concentration of this compound used may be too high, leading to substrate inhibition.
-
Troubleshooting Step: Perform a substrate concentration-response curve to determine the optimal concentration within the linear range of enzyme kinetics.
-
-
Potential Cause 2: Microsome Quality: The quality and metabolic activity of the human liver microsome pool may vary.
-
Troubleshooting Step: Use a well-characterized, pooled HLM lot with certified activity for major CYP enzymes. Run positive controls with known substrates for the suspected metabolizing enzymes.
-
-
Potential Cause 3: Non-specific Binding: this compound may exhibit high non-specific binding to the incubation matrix.
-
Troubleshooting Step: Measure the unbound fraction of this compound in the microsomal incubation to correct for non-specific binding.
-
Issue 2: Inconsistent IC50 values in CYP inhibition assays.
-
Potential Cause 1: Incubation Time: The pre-incubation and incubation times may not be optimized.
-
Troubleshooting Step: For direct inhibition, ensure the incubation time is within the linear range of metabolite formation. For time-dependent inhibition, a pre-incubation step with NADPH is crucial.
-
-
Potential Cause 2: Solvent Effects: The concentration of the organic solvent (e.g., DMSO) used to dissolve this compound may be too high, affecting enzyme activity.
-
Troubleshooting Step: Ensure the final solvent concentration in the incubation is consistent across all wells and is below the recommended limit (typically <0.5%).
-
-
Potential Cause 3: Assay Interference: this compound or its metabolites may interfere with the analytical method used to quantify the probe substrate's metabolite.
-
Troubleshooting Step: Run control samples with this compound in the absence of the probe substrate to check for any interfering peaks in the chromatogram.
-
Data Presentation
Table 1: Example - In Vitro Cytochrome P450 Inhibition of this compound (IC50 Values)
| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibition Type |
| CYP1A2 | Phenacetin | > 50 | Not Determined |
| CYP2C9 | Diclofenac | 25.3 | Competitive |
| CYP2C19 | S-Mephenytoin | > 50 | Not Determined |
| CYP2D6 | Dextromethorphan | 15.8 | Non-competitive |
| CYP3A4 | Midazolam | 5.2 | Mixed |
| CYP3A4 | Testosterone | 7.1 | Competitive |
Note: This table is populated with hypothetical data for illustrative purposes.
Table 2: Example - In Vitro Cytochrome P450 Induction Potential of this compound
| CYP Isoform | Fold Induction (mRNA) vs. Vehicle Control | EC50 (µM) |
| CYP1A2 | 1.2 | > 10 |
| CYP2B6 | 1.5 | > 10 |
| CYP3A4 | 2.1 | 8.5 |
Note: This table is populated with hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Determination of CYP450 Inhibition (IC50)
-
Materials: Pooled human liver microsomes, recombinant human CYP enzymes (optional), specific CYP probe substrates, NADPH regenerating system, this compound, positive control inhibitors.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Serially dilute this compound to achieve a range of final concentrations in the incubation mixture.
-
In a 96-well plate, combine phosphate (B84403) buffer, human liver microsomes, and the this compound dilution series or a positive control inhibitor.
-
Pre-warm the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding a mixture of the specific CYP probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for the appropriate time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a suitable quenching solvent (e.g., ice-cold acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each concentration of this compound relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
-
Visualizations
Caption: Workflow for assessing the in vitro drug-drug interaction potential of this compound.
Caption: Decision tree for evaluating the clinical drug-drug interaction potential of this compound.
References
Addressing off-target effects of ASN-001 in research
Technical Support Center: ASN-001
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the potential off-target effects of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent, ATP-competitive inhibitor of the Serine/Threonine kinase, Target Kinase 1 (TK1). It is designed to selectively block the TK1 signaling pathway, which is frequently dysregulated in various cancer models.
Q2: What are the known major off-target effects of this compound?
While highly potent against TK1, this compound has been observed to have off-target activity against two other kinases: Off-Target Kinase A (OTKA) and Off-Target Kinase B (OTKB). Inhibition of these kinases can lead to unintended cellular effects, which may confound experimental results.
Q3: At what concentrations are off-target effects typically observed?
Off-target effects on OTKA and OTKB are generally observed at concentrations 5-10 fold higher than the IC50 for TK1. However, this can be cell-type dependent. Please refer to the quantitative data section for specific IC50 values.
Q4: How can I confirm if the observed phenotype in my experiment is due to an off-target effect?
The most definitive method is to perform a rescue experiment using a complementary approach, such as siRNA/shRNA knockdown of the primary target (TK1). If the phenotype persists after specific knockdown of TK1 but is present with this compound treatment, it is likely an off-target effect. Comparing the effects of this compound with another structurally different TK1 inhibitor can also provide evidence.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Unexpected cell toxicity at concentrations that should be specific for TK1. | Off-target inhibition of OTKA, which may be critical for cell survival in your specific cell line. | 1. Perform a dose-response curve to determine the precise IC50 in your cell line. 2. Use the lowest effective concentration of this compound that inhibits TK1 phosphorylation without significantly affecting cell viability. 3. Validate on-target effect by checking the phosphorylation status of a known TK1 substrate. |
| Contradictory results between this compound treatment and TK1 genetic knockdown (siRNA/shRNA). | The phenotype observed with this compound is likely due to inhibition of OTKA or OTKB, not TK1. | 1. Perform a Western blot to check the activity of OTKA and OTKB signaling pathways upon this compound treatment. 2. Use a structurally unrelated TK1 inhibitor as a control. 3. Consider a rescue experiment by overexpressing a drug-resistant mutant of TK1. |
| Changes in cellular morphology not previously associated with TK1 inhibition. | Inhibition of OTKB has been linked to alterations in the actin cytoskeleton. | 1. Perform immunofluorescence staining for key cytoskeletal proteins (e.g., phalloidin (B8060827) for F-actin) following this compound treatment. 2. Compare the morphological changes with those induced by a known OTKB inhibitor. |
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary target and known off-targets.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) |
| TK1 (On-Target) | 5 |
| OTKA (Off-Target) | 48 |
| OTKB (Off-Target) | 85 |
| Panel of 250 other kinases | >1000 |
Table 2: Cellular Potency in HEK293 Cells
| Target Pathway | Cellular IC50 (nM) |
| p-TK1 Substrate | 25 |
| p-OTKA Substrate | 210 |
| p-OTKB Substrate | 450 |
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Kinase Inhibition via Western Blot
-
Cell Treatment: Plate cells (e.g., HeLa, A549) and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0, 10 nM, 50 nM, 250 nM, 500 nM) for 2 hours.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against p-TK1-Substrate (Ser42), p-OTKA-Substrate (Thr101), and p-OTKB-Substrate (Tyr58). Use a loading control like β-actin or GAPDH.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect signal using an ECL substrate and an imaging system.
Visual Diagrams
Technical Support Center: Refining ASN-001 Synthesis
Welcome to the technical support center for the synthesis of ASN-001. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their synthesis of this compound for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is a three-step process. It begins with a Suzuki coupling between 4-bromo-7-methoxyquinoline (B1287624) and (4-(pinacolato)boronic acid)aniline. The resulting intermediate is then acylated with chloroacetyl chloride. The final step is a nucleophilic substitution with piperidine (B6355638) to yield the final product, this compound.
Q2: What are the most critical parameters for the Suzuki coupling step?
A2: The most critical parameters for the Suzuki coupling are the choice of palladium catalyst and base, as well as maintaining an inert atmosphere. Traces of oxygen can deactivate the catalyst and lead to lower yields. We recommend using Pd(dppf)Cl₂ as the catalyst and sodium carbonate as the base.
Q3: How can I monitor the progress of the reactions?
A3: Reaction progress for all steps can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a mobile phase of 50% ethyl acetate (B1210297) in hexanes is a good starting point for all intermediates and the final product.
Q4: What is the expected overall yield for the synthesis of this compound?
A4: With optimized conditions, the expected overall yield for the three-step synthesis of this compound is typically in the range of 60-70%.
Troubleshooting Guides
Problem 1: Low Yield in Step 1 (Suzuki Coupling)
Question: I am consistently getting low yields (<50%) for the Suzuki coupling reaction between 4-bromo-7-methoxyquinoline and (4-(pinacolato)boronic acid)aniline. What are the possible causes and solutions?
Answer: Low yields in Suzuki coupling reactions are a common issue. Here are several potential causes and their corresponding troubleshooting steps:
-
Insufficiently Inert Atmosphere: The palladium catalyst is sensitive to oxygen.
-
Solution: Ensure your reaction flask is properly purged with an inert gas (argon or nitrogen) before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Poor Quality Reagents: The boronic acid ester can degrade over time, and the solvent may contain water.
-
Solution: Use freshly opened or properly stored boronic acid ester. Ensure your solvent (e.g., 1,4-dioxane) is anhydrous.
-
-
Suboptimal Temperature: The reaction may not be reaching the optimal temperature for catalytic turnover.
-
Solution: Ensure the reaction mixture is heated to the recommended temperature of 90 °C. Use an oil bath for consistent heating.
-
-
Inefficient Stirring: Poor mixing can lead to localized concentration gradients and incomplete reaction.
-
Solution: Use a magnetic stir bar that is appropriately sized for your reaction flask and stir at a rate that ensures the mixture is homogeneous.
-
Problem 2: Incomplete Acylation in Step 2
Question: My reaction to acylate the intermediate from Step 1 with chloroacetyl chloride is stalling, and I see a significant amount of starting material remaining by TLC. What should I do?
Answer: Incomplete acylation can be due to several factors. Consider the following:
-
Base Activity: The base (e.g., triethylamine) may be old or contain water, reducing its effectiveness.
-
Solution: Use freshly distilled or a new bottle of triethylamine (B128534).
-
-
Reaction Temperature: The reaction may be too cold, slowing down the reaction rate.
-
Solution: While the reaction is typically run at 0 °C to control exothermicity, if it stalls, allow it to slowly warm to room temperature and monitor the progress.
-
-
Reagent Stoichiometry: An insufficient amount of chloroacetyl chloride can lead to incomplete reaction.
-
Solution: Ensure you are using a slight excess (1.1 to 1.2 equivalents) of chloroacetyl chloride.
-
Problem 3: Formation of a Major Impurity in Step 3 (Nucleophilic Substitution)
Question: In the final step, the reaction of the acylated intermediate with piperidine, I am observing a significant side product by LC-MS. How can I minimize this impurity?
Answer: The formation of side products in this step is often related to the reaction conditions.
-
Dimerization: A common side product is the dimer formed by the reaction of two molecules of the acylated intermediate with one molecule of piperidine.
-
Solution: Add the piperidine slowly to the reaction mixture to avoid localized high concentrations. Running the reaction at a slightly lower temperature (e.g., room temperature instead of heating) can also help.
-
-
Excess Piperidine: Using a large excess of piperidine can sometimes lead to other side reactions.
-
Solution: Use a moderate excess of piperidine (2 to 3 equivalents).
-
Data Presentation
Table 1: Optimized Reaction Parameters for this compound Synthesis
| Step | Reaction | Key Reagents | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Suzuki Coupling | 4-bromo-7-methoxyquinoline, (4-(pinacolato)boronic acid)aniline | Pd(dppf)Cl₂, Na₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 90 | 12 | 80-85 |
| 2 | Acylation | Intermediate from Step 1, Chloroacetyl chloride | Triethylamine | Dichloromethane | 0 to RT | 2 | 90-95 |
| 3 | Nucleophilic Substitution | Intermediate from Step 2, Piperidine | - | Acetonitrile | Room Temp | 4 | 85-90 |
Experimental Protocols
Step 1: Synthesis of N-(7-methoxyquinolin-4-yl)aniline
-
To a round-bottom flask, add 4-bromo-7-methoxyquinoline (1.0 eq), (4-(pinacolato)boronic acid)aniline (1.2 eq), and sodium carbonate (2.5 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane and water (4:1 v/v).
-
Add Pd(dppf)Cl₂ (0.02 eq).
-
Heat the mixture to 90 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry over sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of 2-chloro-N-(4-((7-methoxyquinolin-4-yl)amino)phenyl)acetamide
-
Dissolve the product from Step 1 (1.0 eq) in dichloromethane.
-
Add triethylamine (1.5 eq) and cool the mixture to 0 °C.
-
Add chloroacetyl chloride (1.2 eq) dropwise.
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1.5 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Dry the organic layer over sodium sulfate and concentrate to yield the crude product, which can be used in the next step without further purification.
Step 3: Synthesis of this compound
-
Dissolve the crude product from Step 2 in acetonitrile.
-
Add piperidine (2.5 eq) and stir at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound as a solid.
Visualizations
Caption: Experimental workflow for the three-step synthesis of this compound.
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase B.
How to monitor for mineralocorticoid excess with ASN-001
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ASN-001, a selective CYP17 lyase inhibitor. The focus of this guide is on the monitoring for mineralocorticoid excess, a potential side effect of this class of drugs.
Frequently Asked Questions (FAQs)
Q1: What is mineralocorticoid excess and why is it a concern with CYP17 lyase inhibitors?
A1: Mineralocorticoid excess is a condition that can arise from an overproduction or increased effect of mineralocorticoids, such as aldosterone. This can lead to a triad (B1167595) of clinical signs: high blood pressure (hypertension), low potassium levels (hypokalemia), and fluid retention (edema). In the context of CYP17 lyase inhibitors, the blockade of cortisol synthesis can lead to a compensatory increase in adrenocorticotropic hormone (ACTH). This, in turn, can stimulate the production of mineralocorticoid precursors, leading to the symptoms of mineralocorticoid excess.
Q2: What is the reported incidence of mineralocorticoid excess with this compound in clinical trials?
A2: Clinical trials of this compound in men with metastatic castration-resistant prostate cancer have reported no episodes of mineralocorticoid excess.[1] This is a notable finding, as similar drugs in this class often require co-administration of prednisone (B1679067) to mitigate this side effect.[1][2]
Q3: Is it necessary to co-administer prednisone with this compound?
A3: Based on clinical trial data, this compound has been administered without the need for co-administration of prednisone.[1] The selectivity of this compound for inhibiting testosterone (B1683101) synthesis over cortisol synthesis is thought to contribute to a lower risk of mineralocorticoid excess.[1][2]
Q4: What are the key parameters to monitor for potential mineralocorticoid excess when using this compound?
A4: While the reported risk is low, as a matter of good clinical practice for a CYP17 lyase inhibitor, routine monitoring should include:
-
Blood Pressure: Regular monitoring for any increase from baseline.
-
Serum Potassium: Periodic measurement of potassium levels to detect hypokalemia.
-
Fluid Status: Clinical assessment for signs of fluid retention, such as peripheral edema.
-
Hormone Levels: In a research or clinical trial setting, monitoring of ACTH and cortisol levels can provide insight into the pharmacodynamic effects of this compound.[3]
Troubleshooting Guide
| Observation | Potential Cause | Recommended Action |
| Elevated Blood Pressure | Potential early sign of mineralocorticoid excess. | 1. Confirm the reading and review the patient's blood pressure history.2. Increase the frequency of blood pressure monitoring.3. Evaluate for other signs of mineralocorticoid excess (hypokalemia, edema).4. Consider initiation or adjustment of antihypertensive medication. ACE inhibitors or ARBs may be considered as they can help retain potassium. |
| Low Serum Potassium (Hypokalemia) | A key indicator of mineralocorticoid excess. | 1. Confirm the laboratory result.2. Assess for any clinical symptoms of hypokalemia (e.g., muscle weakness, fatigue, palpitations).3. Consider potassium supplementation.4. Evaluate the need for a mineralocorticoid receptor antagonist if hypokalemia persists. Note: Spironolactone should be used with caution as it may interfere with the mechanism of action of some androgen receptor-targeted therapies. |
| Peripheral Edema | Sign of fluid retention, which can be associated with mineralocorticoid excess. | 1. Perform a thorough physical examination to assess the extent of the edema.2. Evaluate for other potential causes of edema.3. Advise on dietary sodium restriction.4. Consider diuretic therapy if the edema is significant. |
Data Summary
Table 1: Key Monitoring Parameters for Mineralocorticoid Excess
| Parameter | Baseline Measurement | Recommended Monitoring Frequency | Actionable Thresholds (General Guidance) |
| Blood Pressure | Yes | At each study visit (e.g., monthly) | Consistent readings >140/90 mmHg or a significant increase from baseline. |
| Serum Potassium | Yes | At each study visit (e.g., monthly) | <3.5 mEq/L |
| Serum Sodium | Yes | At each study visit (e.g., monthly) | >145 mEq/L |
| Physical Examination | Yes | At each study visit | Presence of new or worsening peripheral edema. |
Experimental Protocols
1. Blood Pressure Measurement
-
Objective: To accurately measure a patient's blood pressure.
-
Materials: Calibrated sphygmomanometer (blood pressure cuff) and stethoscope.
-
Procedure:
-
The patient should be seated comfortably in a quiet room for at least 5 minutes with their back supported and feet flat on the floor.
-
The arm should be supported at heart level.
-
Select the appropriate cuff size. The bladder of the cuff should encircle at least 80% of the upper arm.
-
Palpate the brachial artery and place the center of the cuff's bladder over it.
-
Inflate the cuff to 30 mmHg above the point where the radial pulse disappears.
-
Place the stethoscope over the brachial artery.
-
Deflate the cuff at a rate of 2-3 mmHg per second.
-
The pressure at which the first Korotkoff sound is heard is the systolic blood pressure.
-
The pressure at which the sounds disappear is the diastolic blood pressure.
-
Record the blood pressure to the nearest 2 mmHg.
-
2. Serum Electrolyte Measurement
-
Objective: To determine the concentration of potassium and sodium in the blood.
-
Materials: Standard blood collection kit (tourniquet, alcohol swabs, needle, blood collection tubes), centrifuge, and access to a clinical chemistry analyzer.
-
Procedure:
-
Collect a venous blood sample into a serum separator tube (SST).
-
Allow the blood to clot at room temperature for at least 30 minutes.
-
Centrifuge the sample according to the tube manufacturer's instructions to separate the serum from the blood cells.
-
Carefully aspirate the serum and transfer it to a labeled tube.
-
Analyze the serum for sodium and potassium concentrations using a validated clinical chemistry analyzer.
-
Visualizations
Caption: Signaling pathway of potential mineralocorticoid excess with CYP17 lyase inhibitors.
Caption: Experimental workflow for monitoring mineralocorticoid excess with this compound.
References
Validation & Comparative
A Comparative Guide to CYP17A1 Inhibitors: ASN-001 In Focus
For researchers and drug development professionals navigating the landscape of therapies for androgen-driven malignancies, particularly metastatic castration-resistant prostate cancer (mCRPC), the enzyme Cytochrome P450 17A1 (CYP17A1) remains a critical therapeutic target. This guide provides an objective comparison of the efficacy of ASN-001, a novel CYP17A1 inhibitor, with other prominent inhibitors in its class: Abiraterone (B193195), Orteronel, and Seviteronel.
Mechanism of Action: The Nuances of CYP17A1 Inhibition
CYP17A1 is a dual-function enzyme, catalyzing both 17α-hydroxylase and 17,20-lyase activities, which are crucial steps in the biosynthesis of androgens and cortisol. Inhibition of these activities can effectively reduce the production of testosterone (B1683101) and other androgens that fuel the growth of prostate cancer. However, the degree of selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity is a key differentiator among these inhibitors. More selective inhibition of the 17,20-lyase is hypothesized to reduce the impact on cortisol synthesis, potentially mitigating side effects such as mineralocorticoid excess and the need for co-administration of corticosteroids.
This compound is a novel, non-steroidal, and potent inhibitor of CYP17 lyase.[1][2][3] It is designed to selectively inhibit the synthesis of testosterone over cortisol in the adrenal glands, which may eliminate the need for co-administration of prednisone.[1][2][3]
Efficacy Comparison
The following table summarizes the in vitro potency and clinical efficacy of this compound and other selected CYP17A1 inhibitors.
| Inhibitor | Target Selectivity | IC50 (17,20-lyase) | IC50 (17α-hydroxylase) | Selectivity Ratio (Hydroxylase/Lyase) | Key Clinical Efficacy Markers |
| This compound | Lyase-selective[4] | Not publicly available | Not publicly available | Not publicly available | In abiraterone/enzalutamide-naïve mCRPC patients, a PSA decline of >50% was observed in 3 of 4 patients at doses of 300/400mg.[3] Testosterone levels decreased to below quantifiable limits, and DHEA decreased by up to 80%.[1][3] |
| Abiraterone | Non-selective | ~15 nM | ~2.5 nM | ~0.17 | In a phase I/II trial, PSA declines of ≥50% were seen in 57% of patients.[5] |
| Orteronel (TAK-700) | Lyase-selective | ~38 nM | ~205 nM | ~5.4 | In a phase I/II study, PSA declines of ≥50% were observed in 57% of patients. |
| Seviteronel (VT-464) | Lyase-selective | ~69 nM | ~670 nM | ~9.7 | In a phase I study, PSA declines were observed, and it showed antitumor activity in models of castration-resistant prostate cancer.[6] |
Experimental Protocols
Detailed experimental protocols are often proprietary. The following are representative methodologies for key experiments cited in the evaluation of CYP17A1 inhibitors.
In Vitro CYP17A1 Enzyme Inhibition Assay
This assay is crucial for determining the half-maximal inhibitory concentration (IC50) of a compound against the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.
Objective: To quantify the inhibitory potency of test compounds on the two enzymatic activities of CYP17A1.
Materials:
-
Recombinant human CYP17A1 enzyme (often expressed in E. coli or insect cells).
-
Radiolabeled substrates: [14C]-Progesterone for 17α-hydroxylase activity and [3H]-17α-hydroxypregnenolone for 17,20-lyase activity.
-
Cofactors: NADPH.
-
Test compounds (e.g., this compound) at various concentrations.
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer).
-
Thin-layer chromatography (TLC) plates and solvent system for product separation.
-
Scintillation counter for detection of radiolabeled products.
Procedure:
-
Prepare a reaction mixture containing the recombinant CYP17A1 enzyme, reaction buffer, and the test compound at a specific concentration.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate and NADPH.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction, typically by adding a solvent like ethyl acetate (B1210297) to extract the steroids.
-
Spot the extracted steroids onto a TLC plate and separate the substrate from the product using an appropriate solvent system.
-
Visualize and quantify the radiolabeled substrate and product bands using a phosphorimager or by scraping the bands and measuring radioactivity with a scintillation counter.
-
Calculate the percentage of substrate conversion to product at each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
Measurement of Serum Steroid Hormones by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of steroid hormones like testosterone and dehydroepiandrosterone (B1670201) (DHEA) in serum samples from clinical trials.[7][8]
Objective: To precisely measure the concentrations of testosterone and DHEA in human serum.
Materials:
-
Serum samples from clinical trial participants.
-
Internal standards (deuterated analogs of testosterone and DHEA).
-
Protein precipitation agents (e.g., zinc sulfate (B86663), acetonitrile).[9]
-
Liquid-liquid extraction solvents (e.g., methyl tert-butyl ether).
-
LC-MS/MS system equipped with a suitable column (e.g., C18).
-
Mobile phases (e.g., methanol (B129727) and water with formic acid).
Procedure:
-
Sample Preparation:
-
Thaw serum samples.
-
Add a known amount of internal standards to each sample.
-
Precipitate proteins by adding a reagent like acetonitrile (B52724) or zinc sulfate.[9]
-
Centrifuge to pellet the precipitated proteins.
-
Perform liquid-liquid extraction on the supernatant to isolate the steroids.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the steroids using a reverse-phase C18 column with a gradient of mobile phases.
-
Ionize the eluted steroids using an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Detect and quantify the parent and fragment ions of each steroid and their corresponding internal standards using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of testosterone and DHEA.
-
Calculate the concentration of each hormone in the serum samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
-
Phase 1/2 Clinical Trial for a CYP17A1 Inhibitor
The clinical development of a CYP17A1 inhibitor like this compound typically begins with a Phase 1/2 trial to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy.[1][3]
Objective: To determine the recommended Phase 2 dose (RP2D), safety profile, and preliminary anti-tumor activity of the investigational drug in patients with mCRPC.
Study Design:
-
Phase 1 (Dose Escalation):
-
Phase 2 (Dose Expansion):
-
Enroll a larger cohort of patients at the MTD or a lower, determined RP2D.[1]
-
Further evaluate the safety and tolerability of the drug.
-
Assess preliminary efficacy through endpoints such as:
-
Patient Population: Men with metastatic castration-resistant prostate cancer who have progressed on standard androgen deprivation therapy.[1][3] The trial may include patients who are either treatment-naïve or have been previously treated with other agents like abiraterone or enzalutamide.[1]
Assessments:
-
Safety: Regular monitoring of adverse events, laboratory parameters (hematology, chemistry), and vital signs.
-
Pharmacokinetics: Collection of blood samples at various time points to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
-
Efficacy: Regular measurement of PSA levels and tumor imaging (e.g., CT scans, bone scans) to assess disease progression.[1]
Visualizing the Landscape
To better understand the context of CYP17A1 inhibition, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Steroid biosynthesis pathway highlighting the dual activities of CYP17A1.
Caption: A generalized workflow for the development of a CYP17A1 inhibitor.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Facebook [cancer.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A rapid and simple liquid chromatography‐tandem mass spectrometry method for the measurement of testosterone, androstenedione, and dehydroepiandrosterone in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An LC/MS/MS method for quantifying testosterone and dehydroepiandrosterone sulfate in four different serum samples during a single run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
ASN-001: A Comparative Analysis of CYP17 Lyase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ASN-001's selectivity for the 17,20-lyase activity of Cytochrome P450 17A1 (CYP17A1) over its 17α-hydroxylase activity. This compound is a novel, non-steroidal inhibitor of CYP17A1, a critical enzyme in the androgen biosynthesis pathway.[1] Its targeted inhibition of the lyase activity aims to potently suppress androgen production, a key driver of prostate cancer, while minimizing the mineralocorticoid excess associated with less selective inhibitors.[1] This guide compares this compound with other CYP17A1 inhibitors, presenting supporting experimental data and detailed methodologies for key assays.
Comparative Selectivity of CYP17A1 Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and other notable CYP17A1 inhibitors against both 17,20-lyase and 17α-hydroxylase activities. A higher selectivity ratio (17α-hydroxylase IC50 / 17,20-lyase IC50) indicates greater selectivity for 17,20-lyase.
| Compound | 17,20-Lyase IC50 (nM) | 17α-Hydroxylase IC50 (nM) | Selectivity Ratio (Hydroxylase/Lyase) |
| This compound | Data not publicly available | Data not publicly available | Reported as a selective CYP17 lyase inhibitor[1] |
| Orteronel (TAK-700) | 38 | ~205 | ~5.4 |
| Abiraterone | 12 - 15 | 2.5 - 7 | ~0.17 - 0.6 |
| Galeterone (TOK-001) | 23 | 73 | ~3.2 |
Note: IC50 values can vary between different experimental setups. The data presented here is compiled from multiple sources for comparison.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the steroidogenesis pathway, highlighting the points of inhibition, and a general workflow for evaluating CYP17A1 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods for assessing CYP17A1 inhibition.
In Vitro CYP17A1 Enzyme Inhibition Assay (Recombinant Human CYP17A1)
This assay directly measures the inhibitory effect of a test compound on the two distinct activities of purified, recombinant human CYP17A1.
1. Materials and Reagents:
-
Enzyme Source: Microsomes from insect or yeast cells engineered to express human CYP17A1.
-
Substrates:
-
17α-hydroxylase activity: Progesterone (non-radiolabeled for LC-MS/MS) or [14C]-Progesterone (for radiometric assay).
-
17,20-lyase activity: 17α-hydroxypregnenolone (non-radiolabeled for LC-MS/MS) or [3H]-17α-hydroxypregnenolone (for radiometric assay).
-
-
Cofactors: NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Buffer: Potassium phosphate (B84403) buffer (pH 7.4).
-
Test Compounds: this compound and other inhibitors dissolved in DMSO.
-
Quenching Solution: Acetonitrile (B52724) or other suitable organic solvent.
-
Instrumentation: LC-MS/MS system or liquid scintillation counter.
2. Assay Procedure:
-
Preparation of Reaction Mixtures: In a 96-well plate, combine the CYP17A1-containing microsomes, potassium phosphate buffer, and the NADPH-regenerating system.
-
Addition of Inhibitors: Add the test compounds at a range of concentrations (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Abiraterone).
-
Pre-incubation: Pre-incubate the plates at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitors to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (either progesterone for the hydroxylase assay or 17α-hydroxypregnenolone for the lyase assay).
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Sample Processing: Centrifuge the plates to pellet the precipitated proteins. Transfer the supernatant for analysis.
3. Product Quantification:
-
LC-MS/MS Method:
-
Inject the supernatant into an LC-MS/MS system.
-
Separate the substrate and product using a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the product using multiple reaction monitoring (MRM) based on the specific mass-to-charge (m/z) transitions of the analyte.
-
-
Radiometric Method:
-
For the 17,20-lyase assay using [3H]-17α-hydroxypregnenolone, the cleavage of the side chain releases [3H]-acetic acid, which can be quantified by liquid scintillation counting after separation from the steroid substrate.
-
For the 17α-hydroxylase assay using [14C]-Progesterone, the product, [14C]-17α-hydroxyprogesterone, is separated from the substrate by thin-layer chromatography (TLC) and the radioactivity of the product spot is measured.
-
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a four-parameter logistic equation.
-
Calculate the selectivity ratio by dividing the IC50 for 17α-hydroxylase by the IC50 for 17,20-lyase.
Cell-Based Steroidogenesis Assay (NCI-H295R Cells)
This assay evaluates the effect of inhibitors on steroid production in a human adrenocortical carcinoma cell line that endogenously expresses the enzymes of the steroidogenesis pathway.
1. Cell Culture and Treatment:
-
Culture NCI-H295R cells in an appropriate medium (e.g., DMEM/F12 supplemented with serum and growth factors).
-
Seed the cells in 24- or 48-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24-48 hours).
2. Sample Collection and Steroid Extraction:
-
Collect the cell culture medium.
-
Extract the steroids from the medium using an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Evaporate the solvent and reconstitute the steroid extract in a suitable solvent for analysis.
3. Steroid Quantification:
-
Analyze the steroid profile using LC-MS/MS. This allows for the simultaneous quantification of multiple steroids in the pathway, including precursors (e.g., progesterone, 17α-hydroxyprogesterone) and products (e.g., androstenedione, dehydroepiandrosterone (B1670201) (DHEA), testosterone, and cortisol).
4. Data Analysis:
-
Determine the IC50 values for the inhibition of the production of key androgens (e.g., DHEA, androstenedione, testosterone).
-
Assess the impact on cortisol production to evaluate the inhibition of 17α-hydroxylase activity.
-
The relative changes in the levels of different steroids provide insights into the selectivity of the inhibitor for the lyase versus the hydroxylase activity.
References
Comparative Guide to Biomarkers for Predicting Treatment Response in Metastatic Castration-Resistant Prostate Cancer: ASN-001 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of biomarkers for predicting treatment response to ASN-001 and its alternatives in metastatic castration-resistant prostate cancer (mCRPC). The information is intended to support research and development efforts in precision oncology for prostate cancer.
Introduction to this compound and the Therapeutic Landscape
This compound is a novel, orally available, non-steroidal and selective inhibitor of CYP17 lyase, a key enzyme in the androgen biosynthesis pathway.[1][2][3] By selectively inhibiting the lyase activity of CYP17A1, this compound reduces the production of androgens that fuel the growth of prostate cancer cells.[1][2][3] A significant potential advantage of this compound is its selectivity for testosterone (B1683101) synthesis over cortisol synthesis, which may obviate the need for co-administration of prednisone (B1679067) to manage mineralocorticoid excess-related side effects, a common requirement for the non-selective CYP17 inhibitor abiraterone (B193195).[1][2][3]
The current treatment landscape for mCRPC includes other hormonal therapies such as abiraterone acetate (B1210297) (a non-selective CYP17 inhibitor) and enzalutamide (B1683756) (an androgen receptor inhibitor), as well as taxane-based chemotherapy. The selection of the most appropriate therapy for an individual patient remains a significant clinical challenge. Predictive biomarkers are crucial for identifying patients most likely to respond to a specific treatment, thereby personalizing therapy and improving outcomes.
Biomarkers of Response
This section details the known biomarkers associated with the response to this compound and its key alternatives.
This compound: Monitoring Treatment Efficacy
Currently, the primary biomarkers for this compound are those used to monitor treatment response rather than to predict it.
-
Prostate-Specific Antigen (PSA) Decline: A significant decrease in serum PSA levels is a key indicator of response to this compound. In a phase 1/2 clinical trial, a PSA decline of over 50% was observed in treatment-naïve patients with mCRPC.[1][3]
-
Androgen Levels: A reduction in circulating levels of testosterone and dehydroepiandrosterone (B1670201) (DHEA) serves as a pharmacodynamic biomarker, confirming the mechanism of action of this compound.[1][2][3]
-
Radiographic Response: Stable disease, as assessed by imaging, has been observed in patients treated with this compound.[4]
At present, there are no publicly available, validated predictive biomarkers that can specifically identify patients who will have a superior response to this compound over other therapies. Its selective mechanism suggests a potential benefit for patients who are intolerant to the side effects of non-selective CYP17 inhibitors.
Alternative Therapies: A Landscape of Predictive Biomarkers
In contrast to this compound, several predictive biomarkers have been identified and are under investigation for abiraterone and enzalutamide.
| Biomarker | Drug(s) | Description | Clinical Significance |
| AR-V7 | Abiraterone, Enzalutamide | Androgen receptor splice variant 7 (AR-V7) is a truncated form of the androgen receptor that is constitutively active and does not require ligand binding for activation. | The presence of AR-V7 in circulating tumor cells (CTCs) is associated with resistance to both abiraterone and enzalutamide. |
| TMPRSS2-ERG Fusion | Abiraterone, Enzalutamide | A gene fusion between the androgen-regulated promoter of TMPRSS2 and the oncogene ERG is present in about 50% of prostate cancers. | The predictive value of this fusion is still under investigation, with some studies suggesting it may be associated with a better response to androgen-targeted therapies. |
| PTEN Loss | Abiraterone | Loss of the tumor suppressor gene PTEN leads to activation of the PI3K/AKT signaling pathway, which can drive resistance to androgen-targeted therapies. | PTEN loss is associated with a poorer prognosis and may predict a lack of response to abiraterone. |
| HSD3B1 Genotype | Abiraterone | The HSD3B1 gene encodes an enzyme involved in the conversion of adrenal androgens to dihydrotestosterone (B1667394) (DHT). A specific adrenal-permissive genotype (1245C) leads to a more stable enzyme. | The adrenal-permissive HSD3B1 genotype is associated with earlier resistance to androgen deprivation therapy. Its predictive role for abiraterone response is complex and may depend on other factors. |
Experimental Protocols
This section outlines the general methodologies for the detection of the key predictive biomarkers discussed for the alternative therapies.
AR-V7 Detection in Circulating Tumor Cells (CTCs)
-
Method: Immunofluorescence-based assays or reverse transcription-polymerase chain reaction (RT-PCR) on CTCs isolated from whole blood.
-
General Protocol (using a commercial kit like AdnaTest):
-
CTC Enrichment: Isolate CTCs from a blood sample using immunomagnetic beads coated with antibodies against epithelial cell surface antigens.
-
RNA Extraction: Lyse the enriched cells and extract mRNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted mRNA.
-
PCR Amplification: Perform a pre-amplification PCR followed by a quantitative real-time PCR (qRT-PCR) using specific primers for AR-V7 and control genes.[5]
-
Data Analysis: Analyze the amplification data to determine the presence and relative expression level of AR-V7 transcripts.[5]
-
TMPRSS2-ERG Fusion Detection
-
Method: Reverse transcription-polymerase chain reaction (RT-PCR) or fluorescence in situ hybridization (FISH) on formalin-fixed, paraffin-embedded (FFPE) tumor tissue or urine samples.
-
General Protocol (RT-PCR):
-
RNA Extraction: Extract total RNA from FFPE tissue sections or the cell pellet from a urine sample.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
PCR Amplification: Perform PCR using primers that flank the specific fusion junction of the TMPRSS2 and ERG genes.[6][7][8]
-
Detection: Visualize the PCR product by gel electrophoresis or use a real-time PCR assay for quantitative analysis.[6][8][9][10]
-
PTEN Loss Detection
-
Method: Immunohistochemistry (IHC) on FFPE tumor tissue.
-
General Protocol:
-
Slide Preparation: Prepare thin sections of the FFPE tumor tissue and mount them on glass slides.
-
Antigen Retrieval: Treat the slides with heat and a specific buffer to unmask the PTEN antigen.
-
Antibody Incubation: Incubate the slides with a primary antibody specific for the PTEN protein.
-
Detection: Use a secondary antibody conjugated to an enzyme and a chromogen to visualize the PTEN protein.
-
Scoring: A pathologist evaluates the staining intensity and the percentage of tumor cells with PTEN expression. Loss of staining in tumor cells compared to surrounding normal tissue indicates PTEN loss.[11][12][13]
-
HSD3B1 Genotyping
-
Method: TaqMan SNP genotyping assay using genomic DNA.
-
General Protocol:
-
DNA Extraction: Isolate genomic DNA from a blood or saliva sample.
-
PCR Amplification: Perform a real-time PCR reaction using a TaqMan assay that includes primers and probes specific for the different alleles of the HSD3B1 gene.[14][15][16][17][18]
-
Allelic Discrimination: The probes are labeled with different fluorescent dyes, allowing for the detection of which alleles are present in the sample based on the fluorescent signal.
-
Genotype Calling: The software analyzes the fluorescence data to determine the genotype of the individual.
-
Signaling Pathways and Experimental Workflows
Androgen Synthesis and Signaling Pathway
Caption: Simplified overview of the androgen synthesis and signaling pathway, highlighting the points of intervention for this compound, Abiraterone, and Enzalutamide.
Experimental Workflow for Biomarker Detection
Caption: A generalized workflow for the detection of predictive biomarkers from patient samples to guide treatment decisions in mCRPC.
Conclusion
The landscape of predictive biomarkers for mCRPC is rapidly evolving. While this compound shows promise as a selective CYP17 lyase inhibitor with a favorable safety profile, the identification of specific predictive biomarkers for its efficacy is a critical next step. In contrast, several biomarkers are established or under active investigation for alternative therapies like abiraterone and enzalutamide, offering the potential for more personalized treatment approaches. Further research into the molecular mechanisms of response and resistance to this compound is warranted to identify patient populations who would derive the greatest benefit from its selective mechanism of action. This will be essential for its optimal positioning in the clinical management of mCRPC.
References
- 1. urotoday.com [urotoday.com]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. qiagen.com [qiagen.com]
- 6. Molecular Characterization and Clinical Impact of TMPRSS2-ERG Rearrangement on Prostate Cancer: Comparison between FISH and RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Detection of TMPRSS2-ERG Fusion Gene Expression in Prostate Cancer Specimens by a Novel Assay using Branched DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colorimetric TMPRSS2-ERG Gene Fusion Detection in Prostate Cancer Urinary Samples via Recombinase Polymerase Amplification [thno.org]
- 11. researchgate.net [researchgate.net]
- 12. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 13. PTEN loss detection in prostate cancer: comparison of PTEN immunohistochemistry and PTEN FISH in a large retrospective prostatectomy cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. ptr.pharmacy.ufl.edu [ptr.pharmacy.ufl.edu]
- 16. protocols.io [protocols.io]
- 17. TaqMan SNP genotyping protocol [protocols.io]
- 18. researchgate.net [researchgate.net]
Comparative Analysis of ASN-001 and Abiraterone in Testosterone Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ASN-001 and the established drug Abiraterone (B193195), both potent inhibitors of the CYP17A1 enzyme, a critical regulator of testosterone (B1683101) synthesis. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy based on available data, and detailed experimental protocols for evaluating similar compounds.
Introduction to Testosterone Synthesis and CYP17A1 Inhibition
Testosterone, the primary male sex hormone, is synthesized from cholesterol through a series of enzymatic reactions primarily in the testes and adrenal glands. A key enzyme in this pathway is Cytochrome P450 17A1 (CYP17A1), which possesses two distinct enzymatic activities: 17α-hydroxylase and 17,20-lyase. Both activities are crucial for the production of androgens, including dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, which are precursors to testosterone.[1] Inhibition of CYP17A1 is a clinically validated strategy for reducing androgen levels, particularly in the context of androgen-sensitive pathologies such as prostate cancer.[2]
This compound is a novel, non-steroidal, orally available inhibitor that selectively targets the 17,20-lyase activity of CYP17A1.[3] This selectivity is proposed to reduce the mineralocorticoid excess seen with less selective inhibitors, potentially obviating the need for co-administration of prednisone.[4][5] Abiraterone (in its acetate (B1210297) prodrug form) is a potent, irreversible steroidal inhibitor of both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1 and is a standard-of-care treatment for metastatic castration-resistant prostate cancer (mCRPC).[2][6][7]
Mechanism of Action: Targeting CYP17A1
Both this compound and Abiraterone function by inhibiting the CYP17A1 enzyme, thereby blocking the synthesis of testosterone precursors. However, their selectivity for the dual functions of the enzyme differs.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and Abiraterone, focusing on their inhibitory potency and clinical effects on key steroid hormones.
Table 1: In Vitro Inhibitory Potency (IC50)
| Compound | Target Enzyme Activity | IC50 (nM) | Reference |
| This compound | CYP17A1 (17,20-lyase) | Potent inhibition (specific value not publicly available) | [8] |
| Abiraterone | CYP17A1 (17α-hydroxylase) | 2.5 - 7 | [6][7] |
| CYP17A1 (17,20-lyase) | 12 - 15 | [6][7] |
Note: While preclinical studies describe this compound as a potent inhibitor of CYP17 lyase, a specific IC50 value has not been made publicly available.[8]
Table 2: Clinical Effects on Steroid Hormone Levels
| Compound (Dosage) | Change in Testosterone | Change in DHEA | Change in Androstenedione | Reference |
| This compound (300/400 mg daily) | Decrease to below quantifiable limits | Decrease of up to 80% | Data not specified | [4][5] |
| Abiraterone Acetate (1000 mg daily) + Prednisone | Significant reduction, often to undetectable levels (<2 ng/dL) | Significant reduction | Significant reduction | [9][10] |
Experimental Protocols
This section outlines a generalized protocol for an in vitro enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC50) of a test compound on CYP17A1 lyase activity.
Objective:
To determine the IC50 of a test compound (e.g., this compound) for the 17,20-lyase activity of human CYP17A1.
Materials:
-
Recombinant human CYP17A1 and cytochrome P450 reductase (POR) (co-expressed in microsomes or purified)
-
Cytochrome b5 (optional, but enhances lyase activity)
-
Substrate: 17α-hydroxypregnenolone or [21-³H]-17-OH-pregnenolone
-
Cofactor: NADPH
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Positive control inhibitor (e.g., Abiraterone)
-
96-well microplates
-
LC-MS/MS or scintillation counter for detection
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of the enzyme (microsomes), substrate, cofactor, and test compound at desired concentrations.
-
Prepare serial dilutions of the test compound and the positive control.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, microsomes containing CYP17A1/POR, and varying concentrations of the test compound or vehicle control (solvent only).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate and NADPH to each well.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding a quenching solution, such as a strong acid or an organic solvent (e.g., acetonitrile).
-
-
Detection and Analysis:
-
If using a non-radiolabeled substrate, quantify the product (DHEA) using a validated LC-MS/MS method.
-
If using a radiolabeled substrate, measure the amount of tritiated water released using a scintillation counter.[1]
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
Both this compound and Abiraterone are effective inhibitors of testosterone synthesis through the targeting of CYP17A1. Clinical data demonstrates that both compounds can significantly reduce systemic levels of testosterone and its precursors.[4][9] The key differentiator for this compound is its reported selectivity for the 17,20-lyase activity of CYP17A1, which may offer a safety advantage by reducing the risk of mineralocorticoid-related side effects and eliminating the need for concurrent corticosteroid administration.[5] While direct comparison of in vitro potency is limited by the lack of a publicly available IC50 value for this compound, the clinical data for both agents underscore the therapeutic potential of CYP17A1 inhibition. Further studies with direct head-to-head comparisons are warranted to fully elucidate the comparative efficacy and safety profiles of these two inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. Mechanism of the Dual Activities of Human CYP17A1 and Binding to Anti-Prostate Cancer Drug Abiraterone Revealed by a Novel V366M Mutation Causing 17,20 Lyase Deficiency [mdpi.com]
- 5. urotoday.com [urotoday.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparisons of Prostate Cancer Inhibitors Abiraterone and TOK-001 Binding with CYP17A1 through Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Androgen dynamics and serum PSA in patients treated with abiraterone acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
Comparative Efficacy and Safety of Oral vs. Topical Beta-Blockers for Infantile Hemangioma: A Guide for Researchers and Clinicians
Please Note: Initial searches for "ASN-001" did not yield publicly available data for its use in hemangioma treatment. This guide therefore focuses on the current standards of care, oral propranolol (B1214883) and topical timolol (B1209231), to provide a relevant comparative analysis for researchers and clinicians in this field.
Infantile hemangiomas (IH) are the most common benign vascular tumors of infancy. While many resolve spontaneously, some necessitate intervention due to their size, location, or complications. The introduction of beta-blockers has revolutionized the treatment of IH, with oral propranolol and topical timolol emerging as the primary therapeutic options. This guide provides a comparative analysis of these two modalities, supported by experimental data, to inform clinical and research decisions.
Quantitative Data Summary
The following tables summarize the comparative efficacy, safety, and pharmacokinetic data for oral propranolol and topical timolol in the treatment of infantile hemangiomas.
Table 1: Comparative Efficacy of Oral Propranolol vs. Topical Timolol
| Parameter | Oral Propranolol | Topical Timolol | Source |
| Overall Response Rate | Up to 98% | 83% (meta-estimate) | [1] |
| Response Rate (Superficial IH) | 97% | 96.4% | [2][3] |
| Complete/Nearly Complete Resolution | 60% (at 24 weeks, 3 mg/kg/day) | 42% (at 24 weeks, not statistically significant vs. placebo in one study) | [4][5] |
| Improvement by Week 5 | 88% | - | [4] |
| Time to Initial Response | Rapid, often within days | Slower than oral propranolol | [6] |
Table 2: Comparative Safety and Adverse Events
| Adverse Event Profile | Oral Propranolol | Topical Timolol | Source |
| Systemic Adverse Events | More frequent (e.g., sleep disturbances, agitation, cold extremities, diarrhea, constipation). Serious but rare events include hypoglycemia, bradycardia, hypotension, and bronchospasm.[1] | Rare, but systemic absorption can occur. Observed events include sleep disturbance, bradycardia, and hypothermia, particularly in preterm infants or with ulcerated lesions.[7][8] | [1][7][8] |
| Local Adverse Events | Not applicable | Mild and infrequent (e.g., irritation, scaling, pruritus at the application site).[7] | [7] |
| Occurrence Rate of Systemic AEs (Comparative Study) | 3.9% | 0% | [2][3] |
Table 3: Pharmacokinetic and Dosing Information
| Parameter | Oral Propranolol | Topical Timolol | Source |
| Standard Dosing | 1-3 mg/kg/day, divided into 2-3 doses | 0.1% - 0.5% gel or solution, 1-2 drops applied 2-3 times daily | [4][9] |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours in infants | Not well-established for topical application on skin | [10] |
| Elimination Half-Life | ~3.5 hours in infants | Not well-established for topical application on skin | [10] |
| Systemic Absorption | High | Low, but detectable in urine and serum of some patients. Increased with ulcerated lesions.[8] | [8][10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are representative experimental protocols for a comparative clinical trial and for in-vitro studies on the mechanism of action.
Protocol for a Randomized Controlled Trial: Oral Propranolol vs. Topical Timolol for Superficial Infantile Hemangioma
-
Study Design: A multicenter, randomized, controlled, parallel-group trial.
-
Patient Population: Infants aged 1 to 5 months with a clinical diagnosis of superficial infantile hemangioma requiring treatment.
-
Inclusion Criteria: Proliferating superficial IH, age between 35 and 150 days, written informed consent from parents/guardians.
-
Exclusion Criteria: Life-threatening hemangioma, mucosal or deep hemangioma, contraindications to beta-blockers (e.g., bronchospasm, heart block, hypoglycemia).
-
Randomization: Patients are randomly assigned in a 1:1 ratio to receive either oral propranolol or topical timolol.
-
Intervention:
-
Group A (Oral Propranolol): Oral propranolol solution at a dose of 2.0 mg/kg per day, divided into two doses.[2][3] Doses are administered within 30 minutes after feeding.
-
Group B (Topical Timolol): Timolol maleate (B1232345) 0.5% hydrogel applied to the surface of the hemangioma three times a day.[2][3]
-
-
Monitoring:
-
Baseline: Thorough physical examination, electrocardiogram (ECG), and baseline photographs with a ruler for scale.
-
Follow-up visits (e.g., weeks 4, 8, 12, 24): Monitoring of vital signs (heart rate, blood pressure), assessment for adverse events, and standardized photography of the lesion.
-
-
Efficacy Assessment:
-
Primary Endpoint: Change in the size and color of the hemangioma at 24 weeks, evaluated by independent, blinded assessors using standardized photographs. A Visual Analog Scale (VAS) can be used to score improvement.
-
Secondary Endpoints: Percentage of patients achieving complete or nearly complete resolution, time to initial response, and rate of adverse events.
-
-
Statistical Analysis: The independent t-test for quantitative data and the chi-square test for categorical data are used to compare the outcomes between the two groups. A p-value of less than 0.05 is considered statistically significant.
Protocol for In-Vitro Analysis of Beta-Blocker Effects on Hemangioma-Derived Stem Cells (HemSCs)
-
Cell Culture: Isolate HemSCs from proliferating infantile hemangioma tissue. Culture the cells in endothelial cell growth medium.
-
Treatment: Treat HemSCs with varying concentrations of propranolol for a specified period (e.g., 72 hours).
-
Analysis of Angiogenesis-Related Factors:
-
Quantitative Real-Time PCR (qRT-PCR): Extract total RNA from treated and untreated HemSCs. Perform qRT-PCR to quantify the mRNA expression levels of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[11]
-
ELISA: Collect the cell culture supernatant and perform an enzyme-linked immunosorbent assay (ELISA) to measure the protein levels of secreted VEGF and bFGF.[12][13]
-
-
Cell Proliferation and Apoptosis Assays:
-
MTT Assay: To assess cell viability and proliferation.
-
Flow Cytometry: Use Annexin V/Propidium Iodide staining to quantify the percentage of apoptotic cells.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the results between different treatment concentrations and the control group.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the proposed mechanism of action of beta-blockers in hemangioma and a typical clinical trial workflow.
Caption: Mechanism of beta-blocker-induced hemangioma regression.
Caption: Workflow for a comparative hemangioma clinical trial.
Discussion and Conclusion
The available evidence indicates that both oral propranolol and topical timolol are effective treatments for infantile hemangiomas. Oral propranolol generally demonstrates a higher overall response rate and is the treatment of choice for complicated, deep, or rapidly growing hemangiomas.[1][4] Its rapid onset of action is a significant advantage in situations where urgent control of the lesion is required.[6]
For superficial infantile hemangiomas, topical timolol presents a compelling alternative with a comparable efficacy to oral propranolol but with a significantly better safety profile, exhibiting minimal systemic adverse effects.[2][3][14] The primary side effects of topical timolol are localized and mild.[7] However, it is important to note that systemic absorption of topical timolol can occur, especially in very young infants or when applied to ulcerated skin, necessitating caution in these patient populations.[8]
The mechanism of action for both drugs involves the blockade of beta-adrenergic receptors, leading to vasoconstriction, inhibition of angiogenesis through the downregulation of key growth factors like VEGF and bFGF, and induction of apoptosis in endothelial cells.[11][12][13]
References
- 1. publications.aap.org [publications.aap.org]
- 2. Topical Timolol Vs. Oral Propranolol for the Treatment of Superficial Infantile Hemangiomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Topical Timolol Vs. Oral Propranolol for the Treatment of Superficial Infantile Hemangiomas [frontiersin.org]
- 4. A randomized, controlled trial of oral propranolol in infantile hemangioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Topical Timolol for the Treatment of Infantile Hemangioma in the Early Proliferative Stage: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A prospective study to assess the efficacy and safety of oral propranolol as first-line treatment for infantile superficial hemangioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jcadonline.com [jcadonline.com]
- 8. Topical Timolol for Infantile Hemangiomas: Evidence for Efficacy and Degree of Systemic Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ouh.nhs.uk [ouh.nhs.uk]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Propranolol inhibits angiogenesis via down-regulating the expression of vascular endothelial growth factor in hemangioma derived stem cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical efficacy of propranolol in the treatment of hemangioma and changes in serum VEGF, bFGF and MMP-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical efficacy of propranolol in the treatment of hemangioma and changes in serum VEGF, bFGF and MMP-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Efficacy and safety of oral propranolol and topical timolol in the treatment of infantile hemangioma: a meta-analysis and systematic review [frontiersin.org]
Navigating Resistance: A Comparative Analysis of ASN-001 in Prostate Cancer Treatment
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ASN-001 with other prostate cancer drugs, focusing on the critical issue of cross-resistance. The information is based on available preclinical and clinical data, offering insights into the potential positioning of this compound in the therapeutic landscape for metastatic castration-resistant prostate cancer (mCRPC).
Introduction to this compound: A Novel CYP17 Lyase Inhibitor
This compound is a novel, non-steroidal, and selective inhibitor of CYP17 lyase, a critical enzyme in the androgen biosynthesis pathway. In preclinical studies, this compound demonstrated potent inhibition of testosterone (B1683101) synthesis with a key advantage: selectivity over cortisol synthesis.[1] This selectivity may obviate the need for co-administration of prednisone, a requirement for the approved CYP17 inhibitor abiraterone (B193195) to manage side effects related to cortisol suppression. Developed by Asana BioSciences, this compound has been evaluated in a Phase 1/2 clinical trial (NCT02349139) for men with mCRPC.[1][2]
Clinical Evidence: this compound in Pre-treated Prostate Cancer Patients
The Phase 1 portion of the NCT02349139 trial enrolled patients with progressive mCRPC who had received prior treatments, including the androgen receptor (AR) signaling inhibitors abiraterone and enzalutamide (B1683756), as well as chemotherapy like docetaxel (B913).[1] This patient population is crucial for assessing the potential for cross-resistance between this compound and existing therapies.
Summary of Clinical Outcomes
The available data from presentations at the American Society of Clinical Oncology (ASCO) meetings indicate that this compound demonstrates clinical activity in patients whose disease has progressed on abiraterone and enzalutamide. This suggests a lack of complete cross-resistance.
| Efficacy Endpoint | Patient Population | This compound Dose | Outcome | Citation |
| Stable Disease | mCRPC with prior abiraterone and enzalutamide exposure | 100 mg daily | RECIST-defined Stable Disease for up to 15+ months | |
| Stable Disease | mCRPC with prior abiraterone and enzalutamide exposure | Not specified | Stable disease for up to 18+ months | [1] |
| PSA Decline >50% | Abiraterone/Enzalutamide-naïve mCRPC | 300/400 mg starting doses | Observed in 3 of 4 patients | [1] |
It is important to note that the data for the pre-treated population primarily highlights "stable disease" rather than objective responses (tumor shrinkage). More detailed quantitative data on response rates in this specific subgroup is not yet publicly available.
Understanding Cross-Resistance in Prostate Cancer
Cross-resistance occurs when a cancer develops resistance to one drug and, as a result, becomes resistant to other drugs, often those with a similar mechanism of action. In prostate cancer, resistance to AR-targeted agents like abiraterone and enzalutamide is a significant clinical challenge.
The clinical activity of this compound in patients who have progressed on abiraterone suggests that its distinct biochemical properties or downstream effects may circumvent some of the resistance mechanisms that develop to abiraterone. While both drugs target CYP17, differences in their chemical structure and binding characteristics could play a role.
Experimental Protocols
While the detailed protocol for the NCT02349139 trial is not publicly available, a typical Phase 1/2 dose-escalation and cohort-expansion study for a new agent in oncology would involve the following key methodologies:
Phase 1: Dose Escalation
-
Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound.
-
Design: A standard 3+3 dose-escalation design. Cohorts of 3-6 patients receive escalating doses of this compound.
-
Inclusion Criteria: Patients with histologically confirmed mCRPC who have progressed on standard therapies. The Phase 1 portion of the this compound trial specifically allowed patients with prior abiraterone, enzalutamide, and docetaxel treatment.[1]
-
Assessments: Safety and tolerability are the primary endpoints, monitored through adverse event reporting (CTCAE criteria), laboratory tests, and physical examinations. Pharmacokinetics (PK) are assessed through blood sampling to determine drug absorption, distribution, metabolism, and excretion. Preliminary anti-tumor activity is evaluated through PSA levels and radiographic imaging (e.g., CT and bone scans) using RECIST criteria.
Phase 2: Cohort Expansion
-
Objective: To evaluate the anti-tumor activity of this compound at the RP2D in specific patient populations.
-
Design: Single-arm expansion cohorts. The this compound trial included a Phase 2 component focused on treatment-naïve patients (no prior abiraterone or enzalutamide).
-
Primary Endpoint: Typically, the primary endpoint in this phase is the objective response rate (ORR) or clinical benefit rate (CBR), which includes complete responses, partial responses, and stable disease.
Visualizing the Pathways
Androgen Synthesis and Inhibition by this compound
References
A Comparative Meta-Analysis of CYP17 Inhibitors in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clinical trial data for key Cytochrome P450 17 (CYP17) inhibitors, including abiraterone (B193195) acetate (B1210297), orteronel, galeterone, and seviteronel (B612235). The information is derived from meta-analyses and pivotal clinical studies to support research and development in oncology, particularly for castration-resistant prostate cancer (CRPC).
Efficacy of CYP17 Inhibitors: A Quantitative Comparison
A meta-analysis of seven randomized Phase III clinical trials involving 5,516 patients with metastatic castration-resistant prostate cancer (mCRPC) demonstrated a significant improvement in prognosis for patients treated with CYP17 inhibitors compared to a placebo.[1][2] The analysis revealed that these inhibitors significantly increased overall survival (OS), radiographic progression-free survival (rPFS), and the time to prostate-specific antigen (PSA) progression.[1][2]
Additional endpoints such as PSA response rate and objective response based on Response Evaluation Criteria in Solid Tumors (RECIST) also showed significant improvement with CYP17 inhibitor treatment.[1][2]
Table 1: Pooled Efficacy Data for CYP17 Inhibitors in mCRPC
| Outcome | Hazard Ratio (HR) | 95% Confidence Interval (CI) |
| Overall Survival (OS) | 0.816 | 0.750 - 0.887 |
| Radiographic Progression-Free Survival (rPFS) | 0.647 | 0.557 - 0.752 |
| Time to PSA Progression | 0.599 | 0.517 - 0.693 |
Source: Meta-analysis of seven randomized Phase III clinical trials.[1][2]
While abiraterone acetate is an established treatment, newer CYP17 inhibitors have been developed with the aim of either being more selective or having additional inhibitory actions on androgen receptor (AR) signaling.[3] These include orteronel, galeterone, and seviteronel (VT-464).[3][4]
Table 2: Efficacy of Specific CYP17 Inhibitors from Clinical Trials
| Drug | Trial Phase | Patient Population | Key Efficacy Results |
| Abiraterone Acetate | Phase III (COU-AA-301) | mCRPC post-chemotherapy | Median OS: 15.8 months vs. 11.2 months with placebo.[3] Median rPFS: 5.6 months vs. 3.6 months with placebo.[3] |
| Orteronel | Phase III | mCRPC post-docetaxel | Improved rPFS (median, 8.3 vs. 5.7 months), but did not reach statistical significance for OS.[3] |
| Galeterone | Phase III (ARMOR3-SV) | mCRPC with AR-V7 splice variant | Designed to compare efficacy with enzalutamide.[3] |
| Seviteronel | Phase II | mCRPC post-enzalutamide | Evaluated tolerability and efficacy.[5] |
Safety and Toxicity Profile
CYP17 inhibitors are associated with a range of adverse events, primarily due to the mechanism of action which can lead to mineralocorticoid excess.[6][7][8] A meta-analysis of four randomized phase III trials with 4,916 patients highlighted the increased risk of certain toxicities.[6]
Table 3: Relative Risk of All-Grade Adverse Events with CYP17 Inhibitors
| Adverse Event | Relative Risk (RR) | 95% Confidence Interval (CI) |
| Hypertension | 1.53 | 1.30 - 1.80 |
| Hypokalemia | 1.56 | 1.29 - 1.89 |
| Cardiac Disorders | 1.47 | 1.27 - 1.70 |
| Liver Function Test Abnormalities | 1.93 | 1.15 - 3.24 |
Source: Meta-analysis of four randomized phase III trials.[6]
The incidence of grade 3-4 adverse events was generally not more than 10%.[6] However, there was a significantly increased risk of grade ≥3 hypokalemia (RR=4.23) and cardiac disorders (RR=1.55) with CYP17 inhibitors compared to placebo.[6] To mitigate mineralocorticoid-related side effects, non-selective CYP17 inhibitors are often co-administered with a glucocorticoid like prednisone (B1679067).
Experimental Protocols and Methodologies
The clinical trials included in these meta-analyses generally followed a randomized, double-blind, placebo-controlled design. Below is a synthesized, typical experimental protocol based on these studies.
Key Experimental Protocol:
-
Patient Population: Patients with histologically confirmed metastatic castration-resistant prostate cancer. Eligibility criteria often include disease progression despite androgen deprivation therapy and may specify prior chemotherapy status (e.g., chemotherapy-naïve or post-docetaxel).[1][3][9][10]
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled trial. Patients are typically randomized in a 2:1 or 1:1 ratio to receive the CYP17 inhibitor or a placebo, both in combination with prednisone.[3][6]
-
Treatment Regimen:
-
Endpoints:
-
Assessments:
-
Tumor assessments (CT scans and bone scans) are performed at baseline and at regular intervals (e.g., every 8 or 12 weeks).[12]
-
PSA levels are monitored at specified intervals.
-
Adverse events are monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
-
Statistical Analysis: The primary analysis for time-to-event endpoints like OS and rPFS is typically a log-rank test, with hazard ratios and confidence intervals calculated using a Cox proportional hazards model.
Visualizing Mechanisms and Workflows
CYP17 Signaling Pathway
The diagram below illustrates the mechanism of action of CYP17 inhibitors. These agents block the CYP17A1 enzyme, which has both 17α-hydroxylase and 17,20-lyase activities. This inhibition prevents the conversion of pregnane (B1235032) steroids into androgens, thereby reducing the levels of testosterone (B1683101) and dihydrotestosterone (B1667394) that can fuel prostate cancer growth.[3] Some newer inhibitors also exhibit direct androgen receptor antagonism.[13][14]
Caption: Mechanism of CYP17 inhibitors in blocking androgen synthesis.
Clinical Trial Workflow
The following diagram outlines a typical workflow for a clinical trial investigating a CYP17 inhibitor.
Caption: Generalized workflow for a randomized CYP17 inhibitor clinical trial.
References
- 1. CYP17 inhibitors improve the prognosis of metastatic castration-resistant prostate cancer patients: A meta-analysis of published trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CYP17 inhibitors in prostate cancer: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Phase 2 Study of Seviteronel (INO-464) in Patients with Metastatic Castration-Resistant Prostate Cancer Post-Enzalutamide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incidence and relative risk of adverse events of special interest in patients with castration resistant prostate cancer treated with CYP-17 inhibitors: A meta-analysis of published trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CYP17 inhibitors--abiraterone, C17,20-lyase inhibitors and multi-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I Clinical Trial of the CYP17 Inhibitor Abiraterone Acetate Demonstrating Clinical Activity in Patients With Castration-Resistant Prostate Cancer Who Received Prior Ketoconazole Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I clinical trial of the CYP17 inhibitor abiraterone acetate demonstrating clinical activity in patients with castration-resistant prostate cancer who received prior ketoconazole therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Selective Inhibition of CYP17 With Abiraterone Acetate Is Highly Active in the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Androgen receptor antagonism drives cytochrome P450 17A1 inhibitor efficacy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of ASN-001: A Procedural Guide for Laboratory Professionals
Disclaimer: This document provides a general framework for the proper disposal of a laboratory chemical, designated herein as ASN-001. As there is no publicly available information for a specific compound with this name, this guide is intended to serve as a template for best practices in laboratory safety and chemical handling. It is imperative to consult the Safety Data Sheet (SDS) for any specific chemical and to strictly adhere to all institutional and local regulatory requirements.
This guide offers essential, immediate safety and logistical information, including operational and disposal plans for the hypothetical compound this compound. The step-by-step procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliant disposal.
Immediate Safety and Handling
Prior to initiating any disposal procedures, the correct handling of this compound is of paramount importance to ensure personnel safety.
-
Personal Protective Equipment (PPE): All individuals handling this compound are required to wear standard laboratory PPE, which includes safety goggles, a lab coat, and chemical-resistant gloves.[1] For any procedure that poses a risk of aerosol generation, work must be conducted within a certified chemical fume hood.
-
Spill Response: In the case of an accidental spill, immediately notify all personnel in the vicinity.[2] For minor spills, contain the substance using an appropriate absorbent material from a chemical spill kit.[3][4] In the event of a major spill, evacuate the laboratory, secure the area by closing the door, and contact your institution's Environmental Health and Safety (EHS) office without delay.[2]
Waste Identification and Segregation
The correct identification and segregation of waste are foundational steps in the disposal process.[5]
-
Waste Characterization: Ascertain whether the this compound waste is classified as hazardous or non-hazardous. This determination is typically based on its properties of ignitability, corrosivity, reactivity, or toxicity, as defined by regulatory agencies such as the Environmental Protection Agency (EPA).[6][7] This critical information should be detailed in the compound's SDS.
-
Segregation: It is crucial that this compound waste is not mixed with other chemical waste streams unless their compatibility has been formally verified.[8][9] Incompatible waste materials must be stored in separate containers to preclude the possibility of dangerous chemical reactions.[10][11] As a standard practice, acids must be segregated from bases, and oxidizing agents from organic solvents.[9]
Step-by-Step Disposal Procedure
-
Container Selection: Select a waste container constructed from a material that is compatible with this compound.[6][12] The container must be in excellent condition, guaranteed to be leak-proof, and equipped with a secure, screw-on cap.[13] To minimize the risk of breakage, plastic containers are often recommended over glass.[8]
-
Labeling: The moment the first volume of waste is decanted, the container must be affixed with a "Hazardous Waste" tag.[9][14] This label must legibly display the following information:
-
Accumulation: The sealed waste container should be stored in a designated satellite accumulation area within the laboratory.[7] This location must be under the direct control of laboratory personnel and situated near the point of waste generation.[6] The use of secondary containment, such as a chemically-resistant tray, is mandatory to contain any potential spills or leaks.[13]
-
Requesting Pickup: Upon the container reaching its fill capacity, or the expiration of the institutionally mandated accumulation time limit (e.g., 90 days), a formal request for waste pickup must be submitted to your institution's EHS office.[8][13] It is important not to overfill containers; a minimum of one inch of headspace should be left to accommodate for thermal expansion.[10]
Disposal of Empty Containers
Containers that have previously held this compound require specific disposal procedures.
-
Non-Acutely Hazardous: If this compound is not classified as an acutely hazardous substance, the empty container should be triple-rinsed with a suitable solvent.[12] The resulting rinsate must be collected and managed as hazardous waste.[12][15] Following the rinsing and air-drying process, the original label must be defaced, after which the container may be discarded in the regular trash or recycling.[11]
-
Acutely Hazardous (P-listed): If this compound is categorized as an acutely hazardous waste, the container is subject to a mandatory triple-rinse, with the rinsate being collected as hazardous waste.[15] Subsequently, follow your institution's specific guidelines for the disposal of the decontaminated container.
Data Presentation
The table below presents hypothetical waste characterization data for two distinct this compound waste streams. This information is provided for illustrative purposes only.
| Parameter | Waste Stream A (Aqueous) | Waste Stream B (Organic Solvent) | Disposal Guideline |
| pH | 2.5 | Not Applicable | If non-hazardous and permitted, neutralize to a pH between 5 and 9 before sewer disposal; otherwise, arrange for hazardous waste pickup.[16] |
| Flash Point | > 140°F | < 140°F | A flash point below 140°F classifies the waste as ignitable, requiring it to be managed as hazardous waste.[7] |
| This compound Conc. | < 100 ppm | > 5000 ppm | The concentration of the compound may influence its hazardous waste classification. |
| Heavy Metals | Not Detected | Not Detected | The presence of any heavy metals necessitates management as hazardous waste.[16] |
Experimental Protocols
Protocol: Waste Stream Compatibility Study
This section details a hypothetical protocol to assess the compatibility of "this compound Waste Stream B (Organic Solvent)" with a chlorinated solvent waste stream.
Objective: To confirm that combining these two waste streams for disposal purposes does not trigger a hazardous chemical reaction, such as gas evolution, significant heat generation, or polymerization.
Materials:
-
10 mL of this compound Waste Stream B
-
10 mL of Chlorinated Solvent Waste
-
25 mL glass vial equipped with a pressure-relief cap
-
Thermocouple or thermometer
-
Magnetic stir plate and stir bar
-
Appropriate Personal Protective Equipment (PPE)
Methodology:
-
Ensure all appropriate PPE is worn and conduct the entire experiment within a certified chemical fume hood.
-
Add 10 mL of the Chlorinated Solvent Waste to the 25 mL glass vial.
-
Place the vial onto the magnetic stir plate and introduce the stir bar to initiate gentle stirring.
-
Insert the thermocouple into the solution to monitor its temperature and record the initial reading.
-
Over a period of 5 minutes, slowly and carefully add the 10 mL of this compound Waste Stream B to the stirring solution in the vial.
-
Continuously observe the mixture for any visual or thermal indications of a reaction:
-
A temperature change greater than 5°C is considered significant.
-
Any signs of gas evolution, such as bubbling or fizzing.
-
A noticeable change in color.
-
The formation of a precipitate or signs of polymerization.
-
-
Once the addition is complete, allow the mixture to stir for an additional 30 minutes while continuing to monitor for any delayed reactions.
-
If no hazardous reactions are observed, the two waste streams can be considered compatible for co-mingling. The results must be formally documented.
-
The resulting mixture must be disposed of as hazardous waste in accordance with the established institutional procedures.
Mandatory Visualization
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. westlab.com [westlab.com]
- 2. Chemical Spill Response [augusta.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. research.columbia.edu [research.columbia.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 14. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 15. vumc.org [vumc.org]
- 16. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Handling Protocols for Novel Chemical Compound ASN-001
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Personal Protective Equipment, and Disposal of ASN-001.
The following guidelines provide essential, immediate safety and logistical information for the handling and disposal of the novel chemical compound this compound. These procedural, step-by-step instructions are designed to ensure the safety of all laboratory personnel.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the uncharacterized nature of this compound, a thorough hazard assessment is the first critical step before any handling.[1] The selection of appropriate Personal Protective Equipment (PPE) must be based on a comprehensive evaluation of the potential risks.[1][2] All personnel must be trained on the proper use, limitations, and disposal of their PPE.[3]
Summary of Recommended PPE for this compound
| Protection Level | Equipment | Standard |
| Level 1: Standard Laboratory Operations | Safety Glasses with side shields, Laboratory Coat, Nitrile Gloves, Closed-toe shoes | ANSI Z87.1[2][4] |
| Level 2: Handling of Powders or Aerosols | Full-face Air Purifying Respirator, Chemical Splash Goggles, Chemical Resistant Apron or Coveralls, Double-gloving (Nitrile), Shoe Covers | ANSI Z87.1[2][4] |
| Level 3: High-Concentration or Large-Scale Work | Positive Pressure, Full Face-piece Self-Contained Breathing Apparatus (SCBA), Totally Encapsulated Chemical- and Vapor-Protective Suit, Inner and Outer Chemical-Resistant Gloves, Chemical-Resistant Boots | EPA Level A[5] |
This table provides general guidance. A site-specific risk assessment should be conducted to determine the appropriate level of protection.
Experimental Protocol: General Handling and Solubilization
-
Preparation : Before handling this compound, ensure the work area is clean and decontaminated. Prepare all necessary equipment, including PPE, weighing materials, and solvents.
-
Weighing : Conduct all weighing of powdered this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Solubilization : Add the desired solvent to the weighed this compound in a slow, controlled manner. Use a vortex mixer or sonicator as needed to ensure complete dissolution.
-
Storage : Store all solutions of this compound in clearly labeled, sealed containers in a designated, well-ventilated storage area.
-
Decontamination : After handling, decontaminate all surfaces and equipment with an appropriate solvent or cleaning agent.
-
Disposal : Dispose of all this compound waste, including contaminated PPE, according to the disposal plan outlined below.
Operational and Disposal Plan
A comprehensive waste management plan is crucial for ensuring the safety of personnel and the environment.
This compound Handling and Disposal Workflow
Caption: Workflow for safe handling and disposal of this compound.
Disposal Steps:
-
Segregation : Segregate all this compound waste (solid and liquid) from other laboratory waste streams.
-
Containment : Place solid waste, including contaminated gloves, wipes, and plasticware, in a designated, labeled, leak-proof container. Liquid waste should be collected in a separate, compatible, and clearly labeled container.
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste: this compound" and the date of accumulation.
-
Storage : Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
Disposal : Arrange for the disposal of this compound waste through a certified hazardous waste management vendor. Do not dispose of this compound down the drain or in regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
